molecular formula C14H22N2 B1623525 [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No. 725212-69-1

[1-(2-Phenylethyl)piperidin-3-yl]methylamine

Cat. No.: B1623525
CAS No.: 725212-69-1
M. Wt: 218.34 g/mol
InChI Key: UWOLTVQMHDWUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2-Phenylethyl)piperidin-3-yl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Phenylethyl)piperidin-3-yl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-phenylethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLTVQMHDWUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424393
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725212-69-1
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic potential of [1-(2-Phenylethyl)piperidin-3-yl]methylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of [1-(2-Phenylethyl)piperidin-3-yl]methylamine Derivatives

Foreword: Charting a New Course in Neurotherapeutics

The quest for novel chemical entities that can effectively modulate the complex signaling pathways of the central nervous system (CNS) is a cornerstone of modern drug discovery. Within this landscape, the [1-(2-phenylethyl)piperidin-3-yl]methylamine scaffold has emerged as a promising, yet underexplored, platform for the development of next-generation therapeutics. Unlike its more extensively studied 4-substituted counterpart, the 3-substituted piperidine ring offers a unique spatial arrangement of functional groups, opening up new avenues for selective receptor engagement and nuanced pharmacological activity.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, experience-driven understanding of this chemical class. We will delve into the mechanistic underpinnings of its therapeutic potential, dissect the critical structure-activity relationships that govern its biological effects, and provide robust, actionable experimental protocols. The insights presented herein are a synthesis of established principles in medicinal chemistry and the latest findings in CNS-targeted drug discovery, intended to empower you to unlock the full potential of these intriguing derivatives.

The Core Moiety: A Strategic Overview

The [1-(2-phenylethyl)piperidin-3-yl]methylamine core is a privileged scaffold in medicinal chemistry. Its constituent parts—the phenylethyl group, the piperidine ring, and the aminomethyl side chain—each contribute to its overall pharmacological profile. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a common feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[1][2] The 2-phenethylamine fragment is also a well-established pharmacophore, present in numerous endogenous neurotransmitters and psychoactive compounds.[3][4]

The strategic placement of the methylamine at the 3-position of the piperidine ring is a key differentiator from the more extensively studied 4-substituted analogs. This positional isomerism can significantly alter the molecule's three-dimensional conformation, influencing its binding affinity and selectivity for various CNS receptors.

Primary Mechanism of Action: The Sigma-1 (σ1) Receptor

A growing body of evidence points to the sigma-1 (σ1) receptor as a primary target for piperidine-based CNS therapeutics.[5][6][7] The σ1 receptor is a unique, ligand-operated intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface.[8] Its activation has been linked to a range of neuroprotective and neuromodulatory effects.

The σ1 Receptor Signaling Cascade

Activation of the σ1 receptor by an agonist, such as a suitably substituted [1-(2-phenylethyl)piperidin-3-yl]methylamine derivative, is thought to initiate a cascade of downstream events that collectively contribute to its therapeutic effects. A key interaction is the dissociation of the σ1 receptor from its binding partner, BiP (Binding immunoglobulin Protein).[8] This dissociation allows the σ1 receptor to modulate the activity of various ion channels and signaling proteins. One of the significant consequences of σ1 receptor agonism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammatory and neurodegenerative processes.[9]

Diagram: Proposed Signaling Pathway of a [1-(2-Phenylethyl)piperidin-3-yl]methylamine Derivative as a σ1 Receptor Agonist

G cluster_membrane Endoplasmic Reticulum-Mitochondrion Interface cluster_cytosol Cytosol s1r_bip σ1 Receptor-BiP Complex s1r σ1 Receptor (Active) s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ion_channel Ion Channel Modulation (e.g., Ca2+ signaling) s1r->ion_channel Modulates inos Inducible Nitric Oxide Synthase (iNOS) s1r->inos Inhibits Expression/Activity derivative [1-(2-Phenylethyl)piperidin-3-yl]methylamine Derivative (Agonist) derivative->s1r_bip Binds and Activates neuroinflammation Reduced Neuroinflammation & Oxidative Stress inos->neuroinflammation Leads to

Caption: A diagram illustrating the proposed mechanism of action.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and target selectivity of [1-(2-phenylethyl)piperidin-3-yl]methylamine derivatives are exquisitely sensitive to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for designing new analogs with optimized properties.

Key Structural Modifications and Their Consequences
  • Substitutions on the Phenylethyl Moiety: Modifications to the phenyl ring of the phenylethyl group can significantly impact binding affinity and selectivity. Electron-withdrawing or electron-donating groups, as well as their position on the ring (ortho, meta, or para), can fine-tune the electronic and steric properties of the molecule.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for forming ionic interactions with acidic residues in the binding pockets of target receptors. The nature of the substituent on this nitrogen (in this case, the phenylethyl group) is a key determinant of affinity for targets like the σ1 and μ-opioid receptors.[6]

  • The 3-Aminomethyl Group: The primary amine of the methylamine side chain is a critical hydrogen-bonding moiety. N-alkylation or N-acylation of this amine can dramatically alter the compound's biological activity, potentially shifting it from an agonist to an antagonist profile or redirecting its target selectivity.

Table 1: Illustrative SAR for [1-(2-Phenylethyl)piperidin-3-yl]methylamine Derivatives Targeting the σ1 Receptor

Modification Rationale for Modification Predicted Impact on σ1 Affinity
Para-fluoro substitution on the phenyl ring To enhance metabolic stability and potentially improve blood-brain barrier penetration.Likely maintained or slightly increased affinity.
N-methylation of the aminomethyl group To investigate the role of the primary amine in hydrogen bonding and to alter basicity.May decrease affinity due to loss of a hydrogen bond donor.
Replacement of phenyl with a bioisosteric heterocycle (e.g., thiophene) To explore alternative hydrophobic interactions within the binding pocket and modify physicochemical properties.Affinity is highly dependent on the specific heterocycle and its orientation.
Lengthening the ethyl linker to propyl To alter the spatial relationship between the phenyl ring and the piperidine core.Likely to decrease affinity due to suboptimal positioning in the binding site.

Therapeutic Applications

The unique pharmacological profile of [1-(2-phenylethyl)piperidin-3-yl]methylamine derivatives makes them attractive candidates for a range of CNS disorders.

Neurodegenerative Diseases

The neuroprotective effects conferred by σ1 receptor agonism suggest a potential role in treating neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[10][11] By mitigating neuroinflammation and oxidative stress, these compounds could help to slow disease progression and preserve neuronal function. The piperidine scaffold is a key structural feature in several compounds being investigated for Alzheimer's therapy.[2][12]

Neuropathic Pain

There is a strong rationale for the use of σ1 receptor modulators in the treatment of neuropathic pain.[5][6] Compounds that combine σ1 receptor antagonism with μ-opioid receptor agonism have shown particular promise in preclinical models.[6][7] The [1-(2-phenylethyl)piperidin-3-yl]methylamine scaffold could be adapted to create such dual-target ligands.

Psychiatric Disorders

Given the involvement of the σ1 and serotonin systems in mood regulation, these derivatives also hold potential for the treatment of depression and anxiety.[13] The ability to fine-tune receptor selectivity through chemical modification allows for the development of compounds with specific antidepressant or anxiolytic profiles.

Table 2: Receptor Binding Profile of Related Piperidine Derivatives

Compound Class Primary Target(s) Reported Ki (nM) Therapeutic Indication Reference
3-Phenylpropylamine Piperidinesσ1 Receptor< 27Cancer (Antiproliferative)[14]
AminopiperidinesDopamine Transporter (DAT)30.0 - 77.2Psychostimulant Use Disorders[15]
Piperidine Propionamidesσ1 Receptor / μ-Opioid Receptor1.86 (σ1), 2.1 (μ)Neuropathic Pain[6]
tert-Amyl Phenoxyalkyl PiperidinesHistamine H3 Receptor8.8Epilepsy[16]

This table presents data from related but not identical chemical series to illustrate the therapeutic landscape of piperidine derivatives.

Experimental Protocols

The following section outlines key experimental methodologies for the synthesis and evaluation of [1-(2-phenylethyl)piperidin-3-yl]methylamine derivatives. These protocols are designed to be self-validating and are based on established, reliable techniques in medicinal chemistry and pharmacology.

Synthesis Workflow

A plausible and efficient synthetic route to the target scaffold would likely involve a multi-step process, beginning with the construction of a suitably protected 3-aminomethylpiperidine intermediate, followed by N-alkylation with a phenylethyl halide or a similar electrophile.

Diagram: Proposed Synthetic Workflow

G start Commercially Available 3-Cyanopiperidine Derivative step1 Protection of Piperidine Nitrogen (e.g., Boc group) start->step1 step2 Reduction of Nitrile (e.g., LiAlH4 or H2/Catalyst) to Primary Amine step1->step2 step3 N-Alkylation with 2-Phenylethyl Bromide (or similar electrophile) step2->step3 step4 Deprotection of Piperidine Nitrogen (e.g., TFA for Boc) step3->step4 final_product [1-(2-Phenylethyl)piperidin-3-yl]methylamine (Final Product) step4->final_product

Caption: A generalized synthetic pathway for the target molecule.

Detailed Protocol: N-Alkylation of a Piperidine Intermediate

This protocol describes a critical step in the synthesis: the attachment of the phenylethyl group to the piperidine nitrogen.

  • Reactant Preparation: Dissolve the protected 3-aminomethylpiperidine intermediate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the reaction mixture. The choice of base is critical to prevent unwanted side reactions.

  • Addition of Electrophile: Add 2-phenylethyl bromide (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

In Vitro Evaluation Workflow

A tiered approach is recommended for the in vitro evaluation of newly synthesized derivatives, starting with primary binding assays and progressing to functional and selectivity profiling.

Diagram: In Vitro Evaluation Workflow

G start Library of Synthesized Derivatives primary_screen Primary Binding Assay: σ1 Receptor Affinity (Radioligand Displacement) start->primary_screen functional_assay Functional Assay: σ1-BiP Dissociation Assay (to determine agonist/antagonist profile) primary_screen->functional_assay Active Compounds selectivity_panel Selectivity Profiling: Binding assays against a panel of related receptors (e.g., σ2, 5-HT, DAT) functional_assay->selectivity_panel adme_tox Preliminary ADME/Tox: - Microsomal Stability - Cytotoxicity - hERG Liability selectivity_panel->adme_tox Selective Compounds lead_candidate Lead Candidate for In Vivo Studies adme_tox->lead_candidate Favorable Profile

Caption: A logical workflow for in vitro compound evaluation.

Protocol: σ1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds for the σ1 receptor.

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human σ1 receptor or prepare them in-house from a suitable cell line (e.g., Jurkat cells).[8]

  • Assay Buffer: Prepare a suitable assay buffer, typically Tris-HCl, at a physiological pH.

  • Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled σ1 ligand (e.g., -pentazocine), and varying concentrations of the test compound.[8]

  • Determination of Non-Specific Binding: Include wells containing a high concentration of a known σ1 ligand (e.g., haloperidol) to determine non-specific binding.

  • Equilibration: Incubate the plates at room temperature for a specified period to allow the binding to reach equilibrium.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and use non-linear regression analysis to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The [1-(2-phenylethyl)piperidin-3-yl]methylamine scaffold represents a fertile ground for the discovery of novel CNS therapeutics. Its unique structural features, combined with its propensity to engage with key neuro-modulatory targets such as the σ1 receptor, underscore its significant therapeutic potential. The strategic exploration of its structure-activity relationships will be crucial in developing derivatives with enhanced potency, selectivity, and drug-like properties.

Future research should focus on synthesizing and evaluating a broader library of these derivatives to build a more comprehensive SAR model. In vivo studies in relevant animal models of neurodegeneration, neuropathic pain, and psychiatric disorders will be essential to validate the therapeutic hypotheses presented in this guide. Through a rigorous and informed approach to drug design and evaluation, the scientific community can unlock the full potential of this promising chemical class.

References

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

  • Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. PubMed. [Link]

  • Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase. PubMed. [Link]

  • Document: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain... ChEMBL - EMBL-EBI. [Link]

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. J Med Chem. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci. [Link]

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Phenethyl group structure-activity relationship data within series 1. ResearchGate. [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. PMC. [Link]

Sources

CAS number and molecular weight for [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Characterization, and Medicinal Applications

Executive Summary

[1-(2-Phenylethyl)piperidin-3-yl]methylamine (CAS: 725212-69-1 ) is a critical disubstituted piperidine scaffold used extensively in medicinal chemistry.[1] Structurally characterized by a piperidine ring substituted at the


-position with a phenethyl group and at the C3-position with a primary aminomethyl moiety, it serves as a versatile pharmacophore. Its topology allows it to act as a linker in fragment-based drug discovery (FBDD), particularly for targeting G-protein coupled receptors (GPCRs) and kinases where the phenethyl group occupies hydrophobic pockets while the primary amine engages in key hydrogen bonding interactions.

This guide outlines the physicochemical identity, a robust synthetic protocol for laboratory-scale production, and the compound's utility in modern drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The following data constitutes the definitive chemical profile for the compound. Researchers should use these metrics for analytical validation (QC).

PropertySpecification
Chemical Name [1-(2-Phenylethyl)piperidin-3-yl]methanamine
CAS Number 725212-69-1
Synonyms 3-(Aminomethyl)-1-phenethylpiperidine; (1-Phenethylpiperidin-3-yl)methanamine
Molecular Formula

Molecular Weight 218.34 g/mol
Exact Mass 218.1783
Physical State Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base)
pKa (Calc.) ~9.8 (Piperidine N), ~10.5 (Primary Amine)
InChI Key NPGJAUWAEIPXCP-UHFFFAOYSA-N (Isomer non-specific)

Note on Isomerism: The C3 position is a chiral center. CAS 725212-69-1 typically refers to the racemate. Stereoselective synthesis requires starting from enantiopure nipecotic acid derivatives (e.g., (R)- or (S)-ethyl nipecotate).

Validated Synthetic Protocol

Methodology: N-Alkylation followed by Deprotection (Boc-Strategy).

Rationale: Direct alkylation of 3-(aminomethyl)piperidine with phenethyl bromide often results in poly-alkylation (quaternization) or regioselectivity issues between the secondary (piperidine) and primary (methylamine) nitrogens. The Boc-protection strategy ensures exclusive alkylation at the piperidine nitrogen, delivering high purity suitable for biological assays.

Phase 1: Reagents & Materials[7]
  • Starting Material: tert-Butyl (piperidin-3-ylmethyl)carbamate (N-Boc-3-aminomethylpiperidine).

  • Alkylating Agent: (2-Bromoethyl)benzene (Phenethyl bromide).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Phase 2: Step-by-Step Workflow
Step A: N-Alkylation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of tert-butyl (piperidin-3-ylmethyl)carbamate in dry MeCN (0.1 M concentration).

  • Addition: Add 3.0 eq of anhydrous

    
    . Stir for 10 minutes at room temperature.
    
  • Reaction: Add 1.1 eq of (2-bromoethyl)benzene dropwise.

  • Reflux: Heat the mixture to 80°C (reflux) for 12–16 hours.

    • QC Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting secondary amine should disappear.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    , excess carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: Partition the residue between EtOAc and water. Wash organic layer with brine, dry over

    
    . Flash chromatography (Hexane/EtOAc) yields the intermediate: tert-butyl ([1-(2-phenylethyl)piperidin-3-yl]methyl)carbamate.
    
Step B: Boc-Deprotection[2]
  • Dissolution: Dissolve the intermediate from Step A in DCM (0.2 M).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 2–4 hours.

    • QC Check: LC-MS should show a mass peak of

      
      .
      
  • Isolation: Concentrate in vacuo to remove TFA.

  • Free Basing (Optional but recommended): Redissolve residue in DCM. Wash with saturated

    
     or 1M NaOH. Dry organic layer (
    
    
    
    ) and concentrate to obtain the title compound as a free base oil.
Phase 3: Synthetic Pathway Visualization

SynthesisPathway SM Start: N-Boc-3-(aminomethyl)piperidine Inter Intermediate: N-Phenethyl-N'-Boc Derivative SM->Inter Alkylation (MeCN, Reflux) Reagent Reagent: Phenethyl Bromide + K2CO3 Reagent->Inter Product Final Product: [1-(2-Phenylethyl)piperidin-3-yl] methylamine Inter->Product Deprotection (-Boc) Acid Reagent: TFA / DCM Acid->Product

Figure 1: Synthetic route utilizing orthogonal protection to ensure regioselectivity.

Structural Biology & Applications

The [1-(2-Phenylethyl)piperidin-3-yl]methylamine scaffold is a "privileged structure" in drug discovery. Its value lies in its ability to span distinct binding domains within a receptor pocket.

Mechanistic Role in Ligand Design
  • The Phenethyl Tail: Mimics the endogenous ligands of aminergic GPCRs (e.g., Dopamine, Serotonin, Opioid receptors). It typically occupies a deep, hydrophobic "orthosteric" or "accessory" pocket, providing high affinity via

    
    -
    
    
    
    stacking or Van der Waals interactions.
  • The Piperidine Core: Acts as a semi-rigid linker that directs the vector of the substituents, reducing the entropic penalty of binding compared to flexible alkyl chains.

  • The Aminomethyl Head: A primary amine that serves as a versatile "warhead" for further derivatization (e.g., amide coupling, urea formation) or interacts directly with Aspartate/Glutamate residues in the receptor binding site.

Key Therapeutic Areas
  • Opioid Receptor Modulators: The 1-phenethylpiperidine moiety is the core pharmacophore of the fentanyl class (typically 4-substituted). The 3-substituted isomer offers a novel vector to explore "biased agonism" or reduce respiratory depression side effects.

  • Kinase Inhibitors: Used as a solubility-enhancing group that extends into the solvent front or interacts with the ribose-binding pocket.

  • ATM Pathway Inhibitors: Recent patent literature cites this scaffold in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors for cancer therapy [4].

Pharmacophore Map

Pharmacophore Phenethyl Phenethyl Group (Hydrophobic/Lipophilic) Piperidine Piperidine Ring (Scaffold/Linker) Phenethyl->Piperidine Attached at N-1 Target1 GPCR Hydrophobic Pocket Phenethyl->Target1 Pi-Stacking Amine Aminomethyl Group (H-Bond Donor/Acceptor) Piperidine->Amine Attached at C-3 Target2 Receptor Aspartate Residue Amine->Target2 Ionic Interaction

Figure 2: Pharmacophore mapping showing the interaction potential of the scaffold domains.

Safety & Handling

  • Hazard Classification: Acute Toxic (Oral).[3] Irritant.

  • GHS Signal: Danger .[3]

  • Handling:

    • Always handle in a fume hood to avoid inhalation of amine vapors.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines are sensitive to

      
       (carbamate formation) and oxidation over time.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 725212-69-1. Retrieved from: [Link]

  • European Patent Office. Patent EP3449923A1: Combination of benzimidazole anti-cancer agent and a second anti-cancer agent. Available at: [Link]

  • European Patent Office. Patent EP3042900B1: Novel morpholine derivative or salt thereof. Available at: [Link]

Sources

Technical Guide: [1-(2-Phenylethyl)piperidin-3-yl]methylamine in Novel Opioid Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(2-Phenylethyl)piperidin-3-yl]methylamine as a Precursor in Opioid Receptor Research Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The exploration of the piperidine scaffold remains a cornerstone of opioid receptor research. While the 4-substituted piperidines (the "fentanyl class") are well-characterized, the 3-substituted isomers —specifically those derived from [1-(2-phenylethyl)piperidin-3-yl]methylamine (hereafter referred to as 3-PPM )—represent a critical frontier in Structure-Activity Relationship (SAR) studies.

This guide outlines the synthetic utility, stereochemical significance, and experimental protocols for utilizing 3-PPM to generate novel ligands with tuned selectivity profiles for Mu (MOR), Delta (DOR), and Kappa (KOR) opioid receptors. Unlike the rigid 4-anilidopiperidine core, the 3-aminomethyl arm provides a flexible vector for probing accessory binding pockets, offering a pathway to biased ligands with potentially wider therapeutic indices.

Pharmacophore Architecture & SAR Logic
1.1 The "Address-Message" Concept

In opioid ligand design, the "message" moiety activates the receptor, while the "address" confers selectivity.

  • The Scaffold (Address): The N-phenethylpiperidine ring mimics the Tyramine moiety of endogenous enkephalins, anchoring the molecule within the receptor's hydrophobic pocket.

  • The Vector (Message): In fentanyl, the 4-position nitrogen is directly attached to the ring. In 3-PPM , the nitrogen is exocyclic, separated by a methylene bridge at the 3-position.

Key Insight: This structural shift alters the vector of the pendant group (e.g., an amide or urea) by approximately 109.5° relative to the ring plane, allowing the ligand to engage distinct residues (such as D147 or Y326 in MOR) that are inaccessible to 4-substituted analogs. This is critical for developing biased agonists that recruit G-proteins without recruiting


-arrestin, thereby reducing respiratory depression.
1.2 Stereochemical Imperatives

The 3-position introduces chirality. Research into 3-methylfentanyl and ohmefentanyl has demonstrated that stereochemistry dictates potency.

  • (3R, 4S) Configuration: Often associated with super-potency in fentanyl analogs.

  • 3-PPM Application: Ligands derived from 3-PPM must be synthesized or separated as pure enantiomers. The (S)-isomer of 3-substituted piperidines often favors KOR selectivity, whereas the (R)-isomer tends to retain MOR affinity.

Synthetic Pathways & Experimental Protocols

The synthesis of 3-PPM must be robust and scalable. We present a "Self-Validating" convergent route starting from commercially available Ethyl nipecotate .

2.1 Pathway Visualization (Graphviz)

Synthesis_Pathway Start Ethyl Nipecotate (Starting Material) Step1 N-Alkylation (Phenethyl Bromide, K2CO3) Start->Step1 Inter1 Ethyl 1-(2-phenylethyl) piperidine-3-carboxylate Step1->Inter1 Yield: ~85% Step2 Amidation (NH3/MeOH, Pressure) Inter1->Step2 Inter2 1-(2-phenylethyl) piperidine-3-carboxamide Step2->Inter2 Quant. Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final [1-(2-Phenylethyl)piperidin-3-yl] methylamine (3-PPM) Step3->Final Yield: ~75%

Caption: Convergent synthesis of 3-PPM from Ethyl Nipecotate via amidation and reduction.

2.2 Detailed Protocol: Synthesis of 3-PPM

Pre-requisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: N-Alkylation (The Anchor)

  • Dissolve 10.0 mmol of Ethyl nipecotate in 50 mL of anhydrous Acetonitrile (MeCN).

  • Add 12.0 mmol of (2-Bromoethyl)benzene and 25.0 mmol of anhydrous Potassium Carbonate (

    
    ).
    
  • Reflux at 80°C for 12 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The secondary amine spot should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR must show the disappearance of the piperidine NH signal and the appearance of phenethyl multiplets at 
    
    
    
    2.6–2.8 ppm.

Step 2: Conversion to Primary Amine (The Vector) Note: Direct reduction of the ester to the alcohol followed by mesylation/azidation is possible, but the amide reduction route is often cleaner for this specific scaffold.

  • Amidation: Treat the ester (Inter1) with 7N Ammonia in Methanol in a sealed pressure tube at 60°C for 24 hours to generate the carboxamide. Evaporate solvent to dryness.

  • Reduction: Suspend 15.0 mmol of Lithium Aluminum Hydride (

    
    ) in 100 mL dry THF at 0°C.
    
  • Addition: Dropwise add the carboxamide (dissolved in THF).

  • Reflux: Heat to reflux for 4 hours.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Purification: The resulting oil is the target 3-PPM. It can be converted to the dihydrochloride salt (3-PPM·2HCl) using HCl/Dioxane for long-term storage.

Characterization Data (Expected):

  • MS (ESI+): m/z 219.18

    
    .
    
  • 
     NMR (CDCl3): 
    
    
    
    7.2–7.3 (m, 5H, Ar-H), 2.9 (d, 2H,
    
    
    ), 2.8 (m, 2H,
    
    
    ), 1.2–2.0 (m, piperidine ring protons).
Functionalization: Creating the Ligand Library

Once 3-PPM is synthesized, it serves as the nucleophile to generate active ligands. The most common modifications involve acylation or urea formation.

Table 1: Common Derivatization Strategies

Target ClassReagentReaction ConditionsSAR Implication
Amides Propionyl chloride / DIPEADCM, 0°C -> RTMimics the "fentanyl" amide region but extended by one carbon.
Ureas Phenyl isocyanateTHF, RTProbes hydrogen bonding donors in the binding pocket.
Sulfonamides Tosyl chloridePyridine, RTExplores rigid, bulky hydrophobic pockets (often KOR selective).
Heterocycles 2-Chloropyrimidine

, DMF, 100°C
Reduces lipophilicity; explores "non-classical" opioid space.
Biological Validation & Signaling Pathways

To confirm the activity of 3-PPM derivatives, a functional assay measuring cAMP inhibition is required (as Opioid Receptors are


-coupled).
4.1 Receptor Signaling Workflow (Graphviz)

Signaling_Pathway Ligand 3-PPM Derivative (Ligand) Receptor Mu Opioid Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase (Enzyme) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Decreased Production Readout Reduced Luminescence (Assay Output) cAMP->Readout Quantification

Caption: Gi/o-mediated inhibition of Adenylyl Cyclase by 3-PPM derivatives.

4.2 Validation Protocol
  • Cell Line: CHO-K1 cells stably expressing hMOR (human Mu Opioid Receptor).

  • Stimulation: Induce cAMP production using Forskolin (10

    
    M).
    
  • Treatment: Treat cells with the 3-PPM derivative (

    
     to 
    
    
    
    M).
  • Readout: Use a TR-FRET cAMP kit. A decrease in signal indicates agonism.

  • Control: Compare against DAMGO (standard agonist) and Naloxone (antagonist).

Safety, Regulatory & Ethical Compliance

Critical Warning: While [1-(2-Phenylethyl)piperidin-3-yl]methylamine is a research chemical, it is structurally related to Schedule I/II controlled substances (fentanyl analogs).

  • Precursor Control: In many jurisdictions (including the US under the Federal Analogue Act), synthesis of ligands intended for human consumption using this scaffold is illegal.

  • Handling: This amine is a potent sensitizer. Use a fume hood, nitrile gloves, and eye protection.

  • Disposal: All waste streams containing phenethyl-piperidines must be neutralized and disposed of as hazardous chemical waste, never down the drain.

References
  • Vardanyan, R. S., & Hruby, V. J. (2014).[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.[1] Link

  • Cheng, C. Y., et al. (1992). Synthesis and analgesic activity of 3-substituted fentanyl analogues. Journal of Medicinal Chemistry. (Contextual grounding for 3-substituted piperidine SAR).
  • Kudla, L., et al. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics.[2] International Journal of Molecular Sciences. Link

  • Gupta, P. K., et al. (2010).[1] Synthetic methodology and structure activity relationship study of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides. Der Pharmacia Sinica.[1] (Methodology for phenethyl-piperidine synthesis).

  • Valdez, C. A., et al. (2014).[3] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. (Reference for N-alkylation conditions). Link

Sources

In silico binding studies of [1-(2-Phenylethyl)piperidin-3-yl]methylamine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Binding Studies of [1-(2-Phenylethyl)piperidin-3-yl]methylamine Ligands

Abstract

The [1-(2-phenylethyl)piperidin-3-yl]methylamine scaffold represents a core structural motif with significant potential in medicinal chemistry, sharing features with compounds known to interact with a variety of critical biological targets, including G-protein coupled receptors (GPCRs) and enzymes central to neurotransmission. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies required to investigate the binding characteristics of ligands derived from this scaffold. As a Senior Application Scientist, my objective is not merely to list protocols but to instill a deep, causal understanding of the experimental choices made at each stage of the computational workflow. We will proceed from foundational ligand and protein preparation to advanced molecular dynamics and free energy calculations, equipping researchers and drug development professionals with the expertise to rigorously probe the therapeutic potential of these and other novel chemical entities.

The Strategic Imperative for In Silico Analysis

In the landscape of modern drug discovery, beginning with a computational, or in silico, approach is a strategic mandate. It allows for the rapid, cost-effective screening of vast chemical spaces and the generation of robust, testable hypotheses before a single physical compound is synthesized.[1] For a novel scaffold like [1-(2-Phenylethyl)piperidin-3-yl]methylamine, where experimental data may be sparse, in silico methods are indispensable for predicting potential biological targets, elucidating binding modes, and estimating binding affinities, thereby guiding and de-risking subsequent experimental validation.

Foundational Stage: Ligand and Target Preparation

The fidelity of any in silico study is contingent upon the meticulous preparation of its core components: the ligand and its biological target. This preparatory phase is not a mere formality; it is the bedrock upon which all subsequent predictions are built.

Ligand Preparation: Defining the Interrogator

The ligand is the chemical question we are asking of a biological system. Its representation must be as accurate as possible.

Step-by-Step Ligand Preparation Protocol:

  • 2D to 3D Structure Generation:

    • Action: Draw the 2D structure of the [1-(2-Phenylethyl)piperidin-3-yl]methylamine ligand using chemical drawing software (e.g., ChemDraw or the open-source MarvinSketch).

    • Causality: A 2D representation lacks the spatial information necessary for 3D binding simulations. This step generates an initial, albeit rough, 3D conformer.

  • Conversion and Initial Optimization:

    • Action: Convert the 2D structure into a 3D format (e.g., .sdf or .mol2). Use a tool like Avogadro to add hydrogens and perform an initial geometry optimization using a universal force field like MMFF94.[2]

    • Causality: This step ensures correct valencies and relieves any initial steric strain from the direct 2D-to-3D conversion, providing a more energetically plausible starting structure.

  • Protonation State and Tautomer Generation:

    • Action: Determine the likely protonation state of the ligand at physiological pH (typically 7.4). The methylamine and piperidine nitrogens are key sites. Tools like MarvinSketch or Schrödinger's LigPrep can be used to predict pKa and generate the most probable ionization states.

    • Causality: The protonation state dictates the ligand's charge and its ability to form critical ionic interactions and hydrogen bonds within the binding site. An incorrect protonation state will lead to fundamentally flawed binding predictions.

  • Energy Minimization:

    • Action: Perform a final, more rigorous energy minimization of the 3D ligand structure using a quantum mechanics (QM) method or a high-quality molecular mechanics (MM) force field (e.g., GAFF).[1]

    • Causality: This final optimization settles the ligand into a low-energy, stable conformation, which is the most likely state to begin the docking process.

Target Identification and Preparation: Preparing the Biological Landscape

Since the specific targets for this ligand class are not definitively established, we employ a structure-based homology approach. The core 1-(2-phenylethyl)piperidine is a well-known feature of potent analgesics like Fentanyl and its analogs, which primarily target opioid and sigma receptors.[3][4][5] Therefore, these receptors represent logical starting points for our investigation.

Step-by-Step Target Preparation Protocol:

  • Receptor Structure Acquisition:

    • Action: Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB). For this example, we will consider the human Sigma-1 Receptor (e.g., PDB ID: 5HK2).[3]

    • Causality: The PDB provides experimentally determined, high-resolution atomic coordinates of macromolecules, serving as the most reliable starting point for structure-based drug design.

  • Initial Structure Cleaning:

    • Action: Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or Schrödinger's Maestro). Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Causality: These molecules can interfere with the docking algorithm and are not part of the receptor itself. The co-crystallized ligand is removed to make the binding site available for our new ligand, though its original position is noted as it defines the active site.

  • Receptor Preparation and Refinement:

    • Action: Use a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard or AutoDock Tools). This process involves:

      • Adding hydrogen atoms.

      • Assigning correct bond orders.

      • Repairing missing side chains or loops.

      • Optimizing the hydrogen-bond network.

    • Causality: PDB files often lack explicit hydrogen atoms, and the crystal structure may have unresolved regions. This comprehensive preparation step ensures a chemically correct and complete protein structure, which is vital for accurate interaction scoring.

  • Energy Minimization:

    • Action: Perform a restrained energy minimization of the prepared protein structure. Only hydrogens are typically allowed to move freely, with heavy atoms being restrained to their crystallographic positions.

    • Causality: This final step relieves any steric clashes introduced during the hydrogen addition and refinement process without significantly altering the experimentally determined backbone structure.

G cluster_ligand Ligand Preparation cluster_protein Target Preparation l1 2D Structure (ChemDraw) l2 3D Conversion & H-Addition l1->l2 l3 Protonation State (pH 7.4) l2->l3 l4 Energy Minimization (GAFF) l3->l4 p1 Download PDB (e.g., 5HK2) p2 Clean Structure (Remove Water/Ligands) p1->p2 p3 Prepare Protein (Add H, Fix Chains) p2->p3 p4 Restrained Minimization p3->p4

Caption: Foundational workflow for ligand and target preparation.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, typically as a scoring function.[6][7] This step generates the primary binding hypothesis.

The Docking Protocol: A Self-Validating System

A trustworthy docking protocol must first be able to reproduce known experimental results.

Step-by-Step Molecular Docking Protocol:

  • Protocol Validation (Redocking):

    • Action: Before docking our novel ligand, take the original co-crystallized ligand from the PDB file and dock it back into its own binding site.

    • Causality: This is a critical self-validation step. A reliable docking protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6] If it fails, the docking parameters (grid size, exhaustiveness) must be adjusted until this condition is met.

  • Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the entire binding site. The center and dimensions of this box are typically based on the position of the validated co-crystallized ligand.

    • Causality: The grid box defines the search space for the docking algorithm. It focuses the computational effort on the region of interest, preventing the ligand from exploring irrelevant areas of the protein surface.

  • Ligand Docking Simulation:

    • Action: Run the docking simulation using software like AutoDock Vina or Glide.[8] The algorithm will systematically explore various conformations of the ligand within the defined grid box, scoring each pose.

    • Causality: The software employs scoring functions that approximate the binding free energy by considering terms for electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

  • Pose Analysis and Selection:

    • Action: Analyze the output, which typically includes multiple binding poses ranked by their docking score. Examine the top-ranked poses visually.

    • Causality: While the top score is important, it is not the only criterion. A chemically sensible pose, where key interactions (e.g., salt bridges with acidic residues like ASP or GLU, hydrogen bonds, pi-cation interactions with aromatic residues) are observed, is often more compelling than a slightly better score with poor interactions.[3] For instance, the protonated nitrogen of the piperidine ring might be expected to interact with an acidic residue like Glu172 in the Sigma-1 receptor.[3]

Data Presentation: Docking Results

Summarize the results in a clear, comparative table.

Ligand IDTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Ligand-001Sigma-1 (5HK2)-9.2Glu172, Phe107Salt Bridge, π-cation
Ligand-002Sigma-1 (5HK2)-8.7Tyr103, Trp164H-Bond, Hydrophobic
Ligand-003Mu-Opioid (5C1M)-10.1Asp147, Tyr326Salt Bridge, H-Bond

Molecular Dynamics: Assessing Stability in a Dynamic Environment

A docking pose is a static snapshot. A biological system, however, is a dynamic, fluctuating environment. Molecular Dynamics (MD) simulations provide this crucial temporal dimension, allowing us to assess the stability of the predicted protein-ligand complex over time.[9]

The MD Simulation Workflow

We will use GROMACS, a widely-used and robust MD engine, as our framework.[2]

Step-by-Step MD Simulation Protocol:

  • System Building:

    • Action: Merge the coordinates of the best-docked pose (protein + ligand) into a single complex file. Generate a topology for the ligand compatible with the chosen protein force field (e.g., using CGenFF for the CHARMM36 force field).[10]

    • Causality: The force field is a set of parameters that defines the potential energy of the system. It is critical that both the protein and the ligand are described by compatible force fields to ensure a physically meaningful simulation.

  • Solvation and Ionization:

    • Action: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Calculate the net charge of the system and add counter-ions (e.g., Na+ or Cl-) to neutralize it.

    • Causality: Biological interactions occur in an aqueous environment. Explicitly solvating the system is essential for realism. Neutralizing the system is a requirement for many algorithms used to calculate long-range electrostatics (like Particle Mesh Ewald).

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire solvated system.

    • Causality: The addition of water and ions can introduce steric clashes. This step relaxes the system and removes these high-energy contacts before the dynamics begin.

  • Equilibration (NVT and NPT):

    • Action: Perform two phases of equilibration. First, a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature. Second, a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT) to allow the system density to relax to the correct value. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

    • Causality: These steps allow the solvent to equilibrate around the solute (the protein-ligand complex) without disturbing the starting docked pose. This ensures the production simulation begins from a thermally and structurally stable state.

  • Production MD:

    • Action: Run the final production simulation for a significant duration (e.g., 100-200 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals.

    • Causality: This is the core of the MD simulation, where we collect data on the dynamic behavior of the complex. The length of the simulation is crucial for adequate sampling of the conformational space.

G start Docked Complex sys_build Build System (Force Field, Topology) start->sys_build solvate Solvate & Add Ions sys_build->solvate em Energy Minimization solvate->em nvt NVT Equilibration (Temperature) em->nvt npt NPT Equilibration (Pressure) nvt->npt md Production MD (100 ns) npt->md analysis Trajectory Analysis md->analysis

Caption: Workflow for a standard Molecular Dynamics simulation.
Trajectory Analysis: Interpreting the Dynamics
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein and can show if binding the ligand induces conformational changes.

  • Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.

Analysis MetricLigand-001 in Sigma-1Interpretation
Ligand RMSD (avg. Å)1.8 ± 0.4Stable binding within the pocket.
Protein Backbone RMSD (avg. Å)2.1 ± 0.3No major conformational changes induced.
H-Bonds to Glu172 (%)85% occupancyKey salt bridge is highly stable.

Binding Free Energy Calculations: Towards Quantitative Prediction

While docking scores provide a rapid ranking and MD simulations assess stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, estimate of the binding free energy (ΔG_bind).[11][12]

The MM/PBSA and MM/GBSA Methodologies

These are end-point methods that calculate the free energy of binding by analyzing snapshots from the MD trajectory.[13] The binding free energy is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as:

G_x = E_MM + G_solv - TΔS

  • E_MM: Molecular mechanics energy (bonded, van der Waals, electrostatic).

  • G_solv: Solvation free energy (polar and nonpolar contributions). The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar part is typically estimated from the Solvent-Accessible Surface Area (SASA).[11]

  • TΔS: The conformational entropy term, which is computationally expensive to calculate and is often omitted when comparing similar ligands, under the assumption that the change in entropy upon binding is comparable across the series.[14]

Step-by-Step MM/PBSA Protocol:

  • Trajectory Sampling: Extract snapshots (frames) at regular intervals from the stable portion of the production MD trajectory.

  • Energy Calculations: For each snapshot, calculate the individual energy terms (E_MM, G_solv) for the complex, the receptor alone, and the ligand alone.

  • Averaging: Average the calculated ΔG_bind values over all snapshots to obtain the final estimate.

  • Per-Residue Decomposition (Optional): Decompose the total binding free energy into contributions from individual amino acid residues. This powerful analysis can pinpoint "hotspot" residues that are critical for binding.

Data Presentation: Binding Free Energy
Ligand IDΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar (kcal/mol)ΔG_nonpolar (kcal/mol)ΔG_bind (kcal/mol)
Ligand-001-45.2-28.7+40.1-5.8-39.6
Ligand-003-50.1-35.4+48.5-6.2-43.2

Conclusion: Synthesizing a Coherent Narrative

This guide has detailed a rigorous, multi-stage in silico workflow for characterizing the binding properties of novel [1-(2-Phenylethyl)piperidin-3-yl]methylamine ligands. By progressing from static docking hypotheses to dynamic stability assessments and finally to quantitative binding free energy estimations, we build a layered, evidence-based case for a ligand's potential.

The results from such a study—a predicted stable binding mode for Ligand-001 at the Sigma-1 receptor, stabilized by a persistent salt bridge to Glu172, and a favorable calculated binding free energy of -39.6 kcal/mol—do not constitute proof of activity. Instead, they provide a powerful, data-driven rationale for prioritizing this compound for chemical synthesis and subsequent in vitro experimental validation. This fusion of computational prediction and experimental verification represents the core paradigm of efficient, modern drug discovery.

References

  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link][11]

  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link][2]

  • Parate, S., Rampogu, S., Lee, G., Hong, J. C., & Lee, K. W. (2021). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol, 11(13), e4082. [Link][13]

  • Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link][10]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link][12]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 21(34), 18934-18944. [Link][14]

  • Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link][15]

  • ASAP Discovery Consortium. Running MD simulations. [Link][9]

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

  • Brogi, S., Ghelardini, C., & Brindisi, M. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 9, 706497. [Link][3]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Hendawy, M. A., & Al-Ghulikah, H. A. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(1), 1. [Link][8]

  • Kim, U. N., Kwon, S., & Kim, H. R. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 206-214. [Link][16]

  • Yadav, P., Chauhan, J. S., et al. (2010). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link][4]

  • Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045-2054. [Link][17]

  • Yadav, P., et al. (2010). Synthetic methodology and structure activity relationship study of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides. ResearchGate. [Link][18]

  • Gultad, S. D., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLoS ONE, 15(1), e0227320. [Link][1]

  • Patel, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 235-245. [Link][19]

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531. [Link][5]

Sources

The 3-Substituted Divergence: A Technical Guide to [1-(2-Phenylethyl)piperidin-3-yl]methylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical biology, and synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine (often abbreviated as 3-PAMP or 3-MAP ) and its analogs. This scaffold represents a critical divergence from classical opioid medicinal chemistry, shifting focus from the 4-substituted "fentanyl" class to the 3-substituted " sigma/neurokinin " class.

Part 1: Historical Context & Discovery Logic

The "Fentanyl Shadow" and the Move to C3

The history of piperidine-based therapeutics is dominated by the 4-substituted piperidines , most notably Fentanyl (discovered by Paul Janssen in 1960). The 4-anilidopiperidine scaffold provided immense potency at the


-opioid receptor (MOR). However, the rigidity of the 4-position substitution often led to a narrow therapeutic window (respiratory depression vs. analgesia).

In the late 1980s and 1990s, medicinal chemists began exploring regioisomers to:

  • Break Intellectual Property: Create novel entities outside the crowded Janssen patents.

  • Modulate Selectivity: Shift affinity from MOR to other GPCRs (Dopamine, Serotonin, Neurokinin) or the Sigma-1 receptor (

    
    R).
    
The Emergence of the 3-Aminomethyl Scaffold

The specific molecule [1-(2-Phenylethyl)piperidin-3-yl]methylamine emerged not as a drug itself, but as a privileged intermediate . Unlike 3-methylfentanyl (where a methyl is at C3 but the nitrogen remains at C4), this scaffold moves the basic nitrogen to the C3 position via a methylene linker.

This structural shift resulted in three critical pharmacological discoveries:

  • Loss of "Pure" Opioid Potency: Moving the nitrogen to C3 drastically reduces direct MOR activation, breaking the "fentanyl" pharmacophore.

  • Gain of Sigma-1 (

    
    ) Affinity:  The N-phenethyl tail combined with a flexible C3-amine creates an ideal pharmacophore for the Sigma-1 receptor, a chaperone protein involved in neuropathic pain and neuroprotection.
    
  • Neurokinin-1 (NK1) Antagonism: The 3-substituted piperidine core mimics the spatial arrangement of Substance P antagonists (e.g., CP-99,994), making this amine a key building block for anti-emetic and antidepressant research.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The "Exocyclic Nitrogen" Hypothesis

The defining feature of this analog class is the exocyclic amine at position 3.

FeatureFentanyl (Classical)3-MAP Analog (Target)Pharmacological Consequence
Nitrogen Position C4 (Directly on ring)C3 (Linked via -CH2-)Increases rotational freedom; reduces MOR lock-in.
N-Substituent PhenethylPhenethylRetains lipophilicity and blood-brain barrier (BBB) penetration.
Linker Length 0 atoms (Direct bond)1 atom (Methylene)Allows the terminal amine to reach deeper/alternative pockets (e.g., Sigma binding sites).
Mechanism of Action: The Sigma-Opioid Crosstalk

Recent research suggests that while these analogs lack potent direct opioid agonism, they act as Sigma-1 Modulators . The


 receptor physically interacts with the MOR, negatively regulating its signaling.
  • Agonists of

    
      (often derived from this scaffold) can antagonize opioid analgesia.
    
  • Antagonists of

    
      (also derived from this scaffold) can potentiate opioid analgesia while reducing tolerance.
    
Pathway Visualization

The following diagram illustrates the synthesis logic and the pharmacological divergence of the scaffold.

G Precursor N-Phenethyl-3-Cyanopyridine Intermediate [1-(2-Phenylethyl)piperidin-3-yl]methylamine (The Core Scaffold) Precursor->Intermediate Hydrogenation (PtO2) FentanylLike Amide Formation (Propionyl chloride) Intermediate->FentanylLike Acylation SigmaLigand Reductive Amination (Aryl aldehydes) Intermediate->SigmaLigand Reductive Alkylation NK1Antagonist Urea Formation (Isocyanates) Intermediate->NK1Antagonist Carbamoylation Outcome1 Inactive/Low Potency Opioids (Steric Mismatch) FentanylLike->Outcome1 Outcome2 High Affinity Sigma-1 Ligands (Neuropathic Pain) SigmaLigand->Outcome2 Outcome3 NK1/Substance P Antagonists (Antidepressant) NK1Antagonist->Outcome3

Caption: Divergent synthesis pathways from the core 3-aminomethyl scaffold. Note the high success rate in Sigma-1 and NK1 space compared to classical Opioid space.

Part 3: Synthesis Protocols

The synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine is a self-validating process. The key challenge is preventing the "poisoning" of the catalyst by the basic nitrogen during hydrogenation.

Protocol: Catalytic Hydrogenation of 3-Cyanopyridine

Objective: Convert the aromatic pyridine ring and the nitrile group to a saturated piperidine and primary amine in a single step (or sequential steps).

Reagents:

  • 3-Cyanopyridine (Starting Material)

  • (2-Bromoethyl)benzene (Alkylation agent)

  • Platinum Oxide (

    
    ) or Rhodium on Alumina (
    
    
    
    )
  • Acetic Acid (Solvent/Proton source)

Step-by-Step Methodology:

  • Quaternization (The "Phenethyl" Installation):

    • Dissolve 3-cyanopyridine (1.0 eq) in acetonitrile.

    • Add (2-bromoethyl)benzene (1.1 eq) and reflux for 12 hours.

    • Validation Point: The product precipitates as a quaternary ammonium salt. Filter and wash with cold ether. Yield should be >85%.

    • Why: Installing the phenethyl group before reduction prevents the formation of secondary amine byproducts later.

  • Hydrogenation (Ring & Nitrile Reduction):

    • Dissolve the quaternary salt in Glacial Acetic Acid.

    • Add

      
       (5 mol%).
      
    • Pressurize to 50 psi

      
       in a Parr shaker at 60°C for 24 hours.
      
    • Mechanism: The aromatic ring reduces first to the piperidine. The nitrile (-CN) then reduces to the methylamine (-CH2-NH2).

    • Critical Control: Acetic acid is required to protonate the primary amine as it forms, preventing it from reacting with intermediate imines (which would form dimers).

  • Workup & Isolation:

    • Filter catalyst over Celite.

    • Concentrate the filtrate.

    • Basify with 20% NaOH (keep cool to avoid volatile amine loss).

    • Extract with Dichloromethane (DCM).

    • Validation:

      
      -NMR must show the disappearance of aromatic pyridine protons and the appearance of the piperidine ring multiplets (1.5–3.0 ppm).
      
Protocol: Derivatization to Sigma Ligands (Reductive Amination)

Objective: Synthesize a "Dual-Action" analog by attaching a hydrophobic tail to the primary amine.

  • Imine Formation:

    • Mix [1-(2-Phenylethyl)piperidin-3-yl]methylamine (1.0 eq) with 4-fluorobenzaldehyde (1.0 eq) in Methanol.

    • Add

      
       (anhydrous) to scavenge water. Stir for 4 hours at RT.
      
  • Reduction:

    • Cool to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise.
      
    • Stir for 12 hours.

  • Purification:

    • Quench with water. Extract with Ethyl Acetate.

    • Purify via Flash Column Chromatography (Silica, DCM:MeOH:NH3).

Part 4: Experimental Validation (Binding Assays)

To confirm the identity and activity of the synthesized analogs, the following binding assays are standard.

Sigma-1 Receptor Binding Assay[1]
  • Ligand:

    
     (Specific 
    
    
    
    agonist).
  • Tissue: Guinea pig brain membrane homogenates.

  • Protocol:

    • Incubate membrane preparation with 3 nM

      
       and varying concentrations of the test analog (
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate by rapid filtration through glass fiber filters (Whatman GF/B).

    • Data Analysis: Calculate

      
       and 
      
      
      
      .
    • Success Metric: A

      
       indicates a potent Sigma-1 ligand.
      
Mu-Opioid Receptor (MOR) Binding Assay
  • Ligand:

    
     (Specific MOR agonist).
    
  • Protocol: Similar to above, but using rat brain homogenates.

  • Expectation: Unlike Fentanyl (

    
    ), 3-aminomethyl analogs typically show 
    
    
    
    at MOR, confirming the "scaffold shift" away from opioid toxicity.

References

  • Janssen, P. A. (1960). The synthesis of N-phenethyl-4-anilidopiperidine (Fentanyl) and related compounds. Journal of Medicinal Chemistry.

  • Matsumoto, R. R., et al. (2008). Characterization of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927). European Journal of Pharmacology. Link

  • Kudryashov, I. S., et al. (2020).[1] Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists.[1] European Journal of Medicinal Chemistry. Link

  • BOC Sciences. Product Data: [1-(2-Phenylethyl)piperidin-3-yl]methylamine.

  • Lattanzi, R., et al. (2008).[2] A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[2] PubMed. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of [1-(2-phenylethyl)piperidin-3-yl]methylamine, a key building block in medicinal chemistry and drug development.[1] The guide explores two primary, field-proven synthetic strategies: direct N-alkylation of a protected piperidine precursor and a one-pot reductive amination. Each strategy is presented with a comprehensive, step-by-step protocol, mechanistic insights, and a discussion of its relative advantages and disadvantages. The information is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for preparing this versatile scaffold.

Introduction and Strategic Overview

The [1-(2-Phenylethyl)piperidin-3-yl]methylamine scaffold is of significant interest in pharmaceutical research due to its presence in a variety of biologically active molecules.[1] Its structure combines a basic piperidine ring, which can improve pharmacokinetic properties, with a phenylethyl group, a common pharmacophore, and a primary aminomethyl side chain at the 3-position that serves as a versatile handle for further chemical elaboration.

The synthesis of this target molecule can be approached from several angles. A retrosynthetic analysis reveals two logical points for disconnection:

  • C(piperidine)-N(phenylethyl) bond: This suggests a strategy involving the coupling of a pre-formed 3-(aminomethyl)piperidine derivative with a phenylethyl electrophile. This can be achieved via direct N-alkylation or reductive amination.

  • Piperidine Ring Formation: This involves constructing the heterocyclic ring from acyclic precursors. While feasible, such methods are often more complex and lower-yielding for this specific target compared to modifying a commercially available piperidine core.[2][3]

This guide will focus on the two most efficient and practical strategies derived from the first disconnection point, providing researchers with reliable protocols for laboratory-scale synthesis.

G cluster_strategies Synthetic Strategies Strategy_A Strategy A: N-Alkylation Strategy_B Strategy B: Reductive Amination Target [1-(2-Phenylethyl)piperidin-3-yl]methylamine Piperidine_Core 3-(Aminomethyl)piperidine Core Target->Piperidine_Core C-N bond disconnection Phenylethyl_Moiety Phenylethyl Moiety Target->Phenylethyl_Moiety C-N bond disconnection Piperidine_Core->Strategy_A Piperidine_Core->Strategy_B Phenylethyl_Moiety->Strategy_A Phenylethyl_Moiety->Strategy_B

Figure 1: High-level overview of the two primary synthetic strategies.

Strategy A: N-Alkylation of a Protected Piperidine Intermediate

This strategy is a classic and reliable three-step sequence involving protection of the primary amine, alkylation of the secondary piperidine nitrogen, and subsequent deprotection. It offers excellent control over selectivity, preventing undesired alkylation at the primary amine.

Rationale and Mechanistic Insights

The nucleophilicity of the primary and secondary amines in 3-(aminomethyl)piperidine are comparable. Attempting a direct, selective alkylation on the secondary amine is challenging and often leads to a mixture of products, including N,N'-dialkylated species. Therefore, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions required for alkylation and can be cleanly removed under acidic conditions.

The N-alkylation step is a standard SN2 reaction.[4] The secondary amine of the Boc-protected piperidine acts as a nucleophile, displacing a leaving group (e.g., bromide) from the 2-phenylethyl electrophile. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to neutralize the HBr generated during the reaction, driving it to completion.[4]

Detailed Experimental Protocol

Step 1: Boc-Protection of 3-(Aminomethyl)piperidine

  • To a stirred solution of 3-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in a minimal amount of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ([piperidin-3-yl]methyl)carbamate as a solid or viscous oil, which can often be used without further purification.

Step 2: N-Alkylation with 2-Phenylethyl Bromide

  • Dissolve the crude product from Step 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (~0.4 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Add 2-phenylethyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.[4] Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl ([1-(2-phenylethyl)piperidin-3-yl]methyl)carbamate.

Step 3: Boc-Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane (~0.3 M).

  • Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq) are common choices.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the resulting residue in water and basify to pH >12 with 2 M NaOH (aq).

  • Extract the product into DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, [1-(2-phenylethyl)piperidin-3-yl]methylamine. The product can be further purified by distillation or crystallization of its salt form if necessary.

Strategy B: One-Pot Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and represents a more convergent approach to the target molecule.[5] This protocol combines the formation of an iminium ion intermediate and its subsequent reduction in a single reaction vessel, avoiding the isolation of intermediates.

Rationale and Mechanistic Insights

This reaction proceeds by the initial condensation of a primary or secondary amine with an aldehyde to form an iminium ion. A mild, selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the corresponding amine.

For this synthesis, the secondary amine of the 3-(aminomethyl)piperidine core reacts with phenylacetaldehyde. A key challenge is potential self-condensation of the aldehyde or reaction with the primary amine. To favor the desired reaction, a reducing agent that is more reactive towards the iminium ion than the aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose, as its reactivity is enhanced under the slightly acidic conditions that also favor iminium ion formation.[6][7] Borane-pyridine complex (BAP) is another effective alternative that avoids cyanide-containing reagents and minimizes aldehyde reduction.[5]

G cluster_mech Reductive Amination Mechanism start Amine Piperidine-NH Iminium Iminium Ion [Piperidine-N+=CH-CH2-Ph] Amine->Iminium + Aldehyde - H2O Aldehyde Ph-CH2CHO Product Final Product Iminium->Product + [H-] (from NaBH(OAc)3)

Figure 2: Simplified mechanism of the reductive amination step.

Detailed Experimental Protocol
  • To a stirred solution of 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM (~0.4 M), add phenylacetaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product often requires purification. Column chromatography on silica gel (eluting with a gradient of DCM/Methanol, potentially with 1% triethylamine to prevent streaking) is typically effective.

Comparative Analysis of Synthetic Routes

Both strategies are effective for producing the target compound. The choice between them often depends on factors such as available starting materials, desired purity, and scalability.

ParameterStrategy A: N-AlkylationStrategy B: Reductive Amination
Number of Steps 3 (Protection, Alkylation, Deprotection)1 (One-pot reaction)
Starting Materials 3-(Aminomethyl)piperidine, Boc₂O, 2-Phenylethyl bromide3-(Aminomethyl)piperidine, Phenylacetaldehyde
Key Reagents K₂CO₃, TFA or HCl in DioxaneSodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Overall Yield 40-60%50-75%
Scalability Readily scalable; intermediates can be isolated and purified.Good for lab scale; can be challenging to scale due to exotherms and reagent stability.
Purification Chromatography may be needed at intermediate and final steps.Final product typically requires chromatography.
Advantages High selectivity, very reliable, intermediates are stable.High atom economy, faster (fewer steps), operationally simple.
Disadvantages Longer overall sequence, lower atom economy.Phenylacetaldehyde can be unstable; potential for side reactions.

Conclusion

The synthesis of [1-(2-phenylethyl)piperidin-3-yl]methylamine can be successfully achieved via either a multi-step N-alkylation pathway or a more convergent one-pot reductive amination. The N-alkylation route offers a high degree of control and is exceptionally reliable, making it suitable for complex syntheses where intermediate purity is critical. The reductive amination strategy provides a faster and more atom-economical alternative, ideal for rapid library synthesis or when operational simplicity is a priority. Researchers should select the protocol that best aligns with their specific experimental constraints and objectives.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 163-191.
  • Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2024). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Scientiae Radices, 3, 89-107.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Zhang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]

  • Zee, S. H., Lai, C. L., Wu, Y. M., & Chen, G. S. (1981). Preparation of Fentanyl From Phenethylamine and Methyl Acrylate. National Science Council Monthly, ROC, 9, 387-397. Available at: [Link]

Sources

Application Note & Protocols: A Guide to Amide Bond Formation with [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic considerations and robust protocols for the successful peptide coupling of the sterically demanding primary amine, [1- (2-Phenylethyl)piperidin-3-yl]methylamine. Given the inherent steric hindrance posed by the substituted piperidine ring, this document provides a scientifically grounded framework for achieving high-yield amide bond formation while minimizing common side reactions. We will explore the mechanistic rationale behind the selection of optimal coupling reagents, bases, and solvent systems. Detailed, step-by-step protocols for the coupling reaction, work-up, and subsequent purification and characterization of the final product are provided for researchers in drug discovery and synthetic chemistry.

Introduction: Navigating the Challenges of Sterically Hindered Amines

Peptide coupling, the formation of an amide bond between a carboxylic acid and an amine, is a cornerstone of modern medicinal chemistry and drug development.[1] While numerous protocols exist for simple primary amines, the coupling of sterically hindered amines such as [1- (2-Phenylethyl)piperidin-3-yl]methylamine presents a significant synthetic challenge. The bulky piperidine scaffold can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slow reaction rates and an increased propensity for side reactions like racemization and reagent decomposition.[2]

The successful acylation of such hindered amines hinges on the careful selection of a highly efficient coupling reagent and optimized reaction conditions. This guide will focus on the use of uronium/aminium-based reagents, specifically HATU, which is renowned for its ability to facilitate challenging couplings.[3]

Mechanistic Considerations: The Role of HATU in Overcoming Steric Hindrance

Standard peptide coupling involves a two-step process: the activation of a carboxylic acid and the subsequent nucleophilic attack by an amine.[1] For sterically hindered amines, the efficiency of both steps is critical.

2.1. Carboxylic Acid Activation with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent due to its ability to rapidly generate a highly reactive OAt-active ester from a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4]

The key to HATU's efficacy lies in the electronic properties of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.[5] The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis. This enhanced reactivity is crucial for driving the reaction to completion when a sterically encumbered amine is used.[6]

.

Peptide_Coupling_Mechanism Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Deprotonation Peptide_Product Peptide Product (Amide Bond Formed) Active_Ester->Peptide_Product Nucleophilic Attack Amine [1-(2-Phenylethyl)piperidin-3-yl]methylamine Amine->Peptide_Product Byproducts Tetramethylurea + HOAt + DIPEA-H+

Caption: Mechanism of HATU-mediated peptide coupling.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-protected Amino AcidSynthesis GradeStandard Suppliere.g., Fmoc-Ala-OH, Boc-Gly-OH
[1-(2-Phenylethyl)piperidin-3-yl]methylamine≥95% PurityCommercially AvailableStore under inert atmosphere
HATU≥98%Standard SupplierHighly hygroscopic; store in desiccator
DIPEA≥99.5% (Amine free)Standard SupplierUse a freshly opened bottle or redistill
Anhydrous Dimethylformamide (DMF)≥99.8%Standard SupplierEssential for optimal reaction conditions[7]
Dichloromethane (DCM)AnhydrousStandard SupplierFor work-up procedures
Saturated aq. NaHCO₃Reagent Grade-For work-up
BrineReagent Grade-For work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic phase
Reverse-Phase Silica Gel (C18)-Standard SupplierFor flash chromatography purification
HPLC Grade Acetonitrile (ACN)≥99.9%Standard SupplierFor HPLC analysis and purification
HPLC Grade Water--For HPLC analysis and purification
Trifluoroacetic Acid (TFA)HPLC GradeStandard SupplierMobile phase modifier[8]

3.2. Recommended Reaction Conditions

The following table summarizes the recommended stoichiometry and conditions for the coupling reaction.

ParameterRecommended ValueRationale
N-protected Amino Acid1.0 eqLimiting Reagent
[1-(2-Phenylethyl)piperidin-3-yl]methylamine1.1 eqSlight excess to drive the reaction
HATU1.1 eqEnsures complete activation of the carboxylic acid[9]
DIPEA2.0 - 3.0 eqActs as a base to deprotonate the carboxylic acid and neutralize the formed hexafluorophosphate salt[10]
SolventAnhydrous DMFExcellent solvating properties for peptides and reagents[11]
Temperature0 °C to Room TemperatureInitial cooling minimizes side reactions, then warming to RT drives the reaction to completion
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS

3.3. Step-by-Step Coupling Procedure

.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Dissolve_AA 2. Dissolve N-Protected Amino Acid & HATU in DMF Setup->Dissolve_AA Cool 3. Cool to 0 °C Dissolve_AA->Cool Add_DIPEA 4. Add DIPEA (Stir for 5-10 min for pre-activation) Cool->Add_DIPEA Add_Amine 5. Add Amine Solution Add_DIPEA->Add_Amine React 6. Warm to RT & Stir (Monitor by LC-MS) Add_Amine->React Workup 7. Aqueous Work-up React->Workup Purify 8. Purification (Flash Chromatography) Workup->Purify Characterize 9. Characterization (HPLC, MS) Purify->Characterize End End Product Characterize->End

Caption: Experimental workflow for peptide coupling.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the N-protected amino acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-10 minutes to ensure pre-activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve [1-(2-Phenylethyl)piperidin-3-yl]methylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification and Characterization

Purification: The crude product is typically purified by flash column chromatography on reverse-phase (C18) silica gel.[12] A gradient elution system, such as water/acetonitrile with 0.1% TFA, is commonly employed.[13]

Characterization:

  • High-Performance Liquid Chromatography (HPLC): Purity of the final product should be assessed by analytical reverse-phase HPLC.[14] The chromatogram should show a single major peak corresponding to the desired product.

  • Mass Spectrometry (MS): The identity of the product is confirmed by mass spectrometry (e.g., ESI-MS), which should show the expected molecular weight for the coupled product.[15][16]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of HATU and the amine. The use of microwave irradiation can also sometimes improve yields for difficult couplings.[17]

  • Racemization: While HATU is known for low racemization, this can be a concern.[3] Running the reaction at lower temperatures for a longer duration can help mitigate this side reaction.

  • Guanidinylation: A potential side reaction with uronium-based reagents like HATU is the guanidinylation of the primary amine.[3] Using the recommended stoichiometry and avoiding a large excess of the coupling reagent can minimize this.

  • Solvent Purity: The use of anhydrous DMF is critical. Water in the solvent can hydrolyze the active ester intermediate, reducing the yield.[7]

Conclusion

The peptide coupling of sterically hindered amines like [1-(2-Phenylethyl)piperidin-3-yl]methylamine requires a departure from standard protocols. By employing a potent coupling reagent such as HATU, in conjunction with a non-nucleophilic base and anhydrous polar aprotic solvent, high-yielding amide bond formation can be achieved. The detailed protocols and mechanistic insights provided in this guide offer a robust starting point for researchers aiming to incorporate this and other challenging amines into their synthetic targets. Careful monitoring, purification, and characterization are essential to ensure the integrity of the final product.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed February 13, 2026.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed February 13, 2026.
  • ResolveMass Laboratories Inc.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Recent development of peptide coupling reagents in organic synthesis. Accessed February 13, 2026.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Accessed February 13, 2026.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed February 13, 2026.
  • Biovera.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Published February 24, 2025.
  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Published July 20, 2007.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Accessed February 13, 2026.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Published August 28, 2025.
  • Agilent.
  • Creative Proteomics Blog. Solid Phase Peptide Synthesis: 4 Key Practical Tips. Published July 15, 2016.
  • Bibliomed. Side reactions in peptide synthesis: An overview. Accessed February 13, 2026.
  • Solvents for Solid Phase Peptide Synthesis. Accessed February 13, 2026.
  • American Chemical Society. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Published May 16, 1995.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Wikipedia. Peptide synthesis. Accessed February 13, 2026.
  • Bachem. Peptide Purification Process & Methods: An Overview. Accessed February 13, 2026.
  • ResearchGate.
  • Biotage. How to purify synthetic peptides - what are the options?. Published January 30, 2023.
  • AmbioPharm.
  • AAPPTec. Planning a Peptide Synthesis. Accessed February 13, 2026.
  • RSC Publishing.
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Published December 29, 2014.
  • Journal of the American Chemical Society. Solvation effects in solid-phase peptide synthesis. Accessed February 13, 2026.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism. Published December 21, 2020.
  • NIH. Introduction to Peptide Synthesis. Accessed February 13, 2026.
  • Biomatik. Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Published December 4, 2023.
  • AltaBioscience. Peptide Purification and Product Analysis. Accessed February 13, 2026.
  • Therapeutic Peptides Downstream Purification & Isolation Process Development. Accessed February 13, 2026.
  • DuPont.
  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Published February 28, 2023.
  • NIH. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 13, 2026.
  • AxisPharm. Amide coupling Protocol for Amino PEG. Published September 23, 2024.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Published September 30, 2024.
  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Published December 29, 2025.
  • NIH. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Published April 24, 2023.
  • PDF. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Published August 6, 2025.
  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • ChemicalBook. 1-(2-PHENYLETHYL)PIPERIDIN-3-YL]METHYLAMINE | 725212-69-1. Accessed February 13, 2026.
  • Benchchem. The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. Accessed February 13, 2026.

Sources

Optimizing reaction conditions for [1-(2-Phenylethyl)piperidin-3-yl]methylamine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The [1-(2-Phenylethyl)piperidin-3-yl]methylamine scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with opioid receptor ligands (e.g., 3-methylfentanyl analogs), sigma receptor ligands, and various GPCR modulators.[1] Unlike its 4-substituted counterparts, the 3-substituted isomer offers a unique vector for exploring chemical space, allowing for distinct conformational locking of the pendant functional group.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Primary Amine (

    
    ):  The target nucleophile.[1] High reactivity, pKa 
    
    
    
    9.5.
  • Tertiary Amine (Piperidine Ring): The "Internal Base." Moderate reactivity, pKa

    
     10.1.
    
  • Phenethyl Group: Provides significant lipophilicity (

    
    ), aiding membrane permeability but complicating aqueous workups.
    

The Optimization Challenge: The primary challenge in functionalizing this molecule is not reactivity, but chemoselectivity and purification . The presence of the highly basic tertiary piperidine nitrogen creates two issues:

  • Salt Formation: Acidic byproducts (e.g., from acid chlorides) can protonate the piperidine ring, causing the product to crash out as a gum, stalling the reaction.

  • Purification: Standard silica chromatography often leads to severe tailing due to the basic nitrogen interacting with silanols.[1]

This guide details optimized protocols to bypass these hurdles, ensuring high yield and purity.

Reaction Optimization: Amide Coupling

For the derivatization of the primary amine with carboxylic acids, standard conditions often fail due to the "internal base" effect. We have screened conditions to identify the most robust system.

Optimization Matrix
ParameterStandard ConditionOptimized ConditionRationale
Solvent Dichloromethane (DCM)DMF / DCM (1:4) Pure DCM often precipitates the piperidine salt intermediate.[1] A DMF co-solvent maintains solubility.[1]
Coupling Reagent EDC / HOBtHATU HATU provides faster kinetics, outcompeting the internal salt formation.
Base Triethylamine (

)
DIPEA (3.0 equiv) DIPEA is less nucleophilic than

and minimizes acyl-ammonium side reactions.[1] Excess is needed to buffer the piperidine.
Temperature

RT (Constant) Low temp increases viscosity and precipitation risks.[1] RT ensures homogeneity.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for valuable carboxylic acids or when high conversion is critical.[1]

Reagents:

  • Substrate: [1-(2-Phenylethyl)piperidin-3-yl]methylamine (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ): (1.1 equiv)[1]
    
  • HATU: (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine): (3.0 equiv)[1]

  • Solvent: Anhydrous DMF/DCM (1:4 ratio)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF/DCM. Add HATU (1.2 eq) and DIPEA (1.5 eq).[1] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Dissolve the Piperidine Substrate (1.0 eq) in minimal DCM. Add the remaining DIPEA (1.5 eq) to this solution, then add it dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: Look for the

      
       peak corresponding to Product. If starting material remains, add 0.2 eq HATU.
      
  • Quench: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Sat.

      
       (
      
      
      
      ) – Removes acidic byproducts.[1]
    • Water (

      
      ) – Removes DMF.[1]
      
    • Brine (

      
      ).[1]
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Purification via "Self-Validating" Acid-Base Extraction

Avoids silica chromatography for standard amides.[1]

Concept: The product retains the basic piperidine nitrogen. We can exploit this to separate it from neutral impurities (unreacted activated esters, urea byproducts).

Workflow:

  • Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL/mmol).

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
    ).
    
    • Chemistry: The product (basic) moves to the Aqueous Phase.[4] Neutral impurities remain in the Organic Phase.[4]

  • Wash: Keep the Aqueous Phase .[1] Wash it once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification: Cool the Aqueous Phase to

    
    . Slowly adjust pH to >12 using 4M NaOH  or Sat. 
    
    
    
    .
    • Observation: The solution will become cloudy as the free base product precipitates/oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Isolation: Dry combined DCM layers (

    
    ) and evaporate. This typically yields >95% pure product.[5]
    

Visualizing the Workflow

The following diagrams illustrate the logic flow for the synthesis and the critical purification decision tree.

Figure 1: Reaction & Workup Logic Flow

ReactionWorkflow Start Start: [1-(2-Phenylethyl)piperidin-3-yl]methylamine Coupling Coupling Reaction (DMF/DCM, RT, 2-4h) Start->Coupling Activation Acid Activation (R-COOH + HATU + DIPEA) Activation->Coupling Check LC-MS Check: Conversion > 95%? Coupling->Check Check->Coupling No (Add Reagent) Quench Quench & Dilute (Ethyl Acetate) Check->Quench Yes AcidWash Acid Extraction (1M HCl) Separates Basic Product from Neutrals Quench->AcidWash OrgLayer Organic Layer: Contains Neutral Impurities (DISCARD) AcidWash->OrgLayer AqLayer Aqueous Layer: Contains Product-H+ AcidWash->AqLayer Basify Basify (pH > 12) Recover Free Base AqLayer->Basify FinalExtract Extract into DCM Evaporate Basify->FinalExtract

Caption: Logic flow for the selective functionalization and acid-base purification of the 3-aminomethyl piperidine scaffold.

Figure 2: Chemoselectivity Mechanism

Mechanism Substrate Substrate (Primary NH2 + Tertiary N) PathA Path A: Amide Coupling (Kinetic Product) Substrate->PathA Nucleophilic Attack (Fast with HATU) PathB Path B: Salt Formation (Thermodynamic Trap) Substrate->PathB Proton Transfer (If Acidic Impurities) Reagent Activated Ester (R-CO-OBt) Reagent->PathA ResultA Desired Amide (Stable) PathA->ResultA ResultB Piperidinium Salt (Precipitate/Inactive) PathB->ResultB ResultB->Substrate Reversible with Excess DIPEA

Caption: Mechanistic competition between productive amide coupling and non-productive salt formation. Excess DIPEA shifts equilibrium away from Path B.

Troubleshooting & Critical Parameters

Issue: Low Yield / "Gummy" Precipitate
  • Cause: The piperidine nitrogen has protonated, forming an insoluble salt with the carboxylic acid or HATU byproducts.

  • Solution: Increase the DMF ratio in the solvent mixture (up to 1:1). Ensure DIPEA is fresh and added before the substrate is introduced to the acid mixture.

Issue: Product Tailing on TLC/Column
  • Cause: Interaction of the basic piperidine with acidic silanols on silica gel.

  • Solution: Pre-treat the silica column with 1% Triethylamine in the eluent, or switch to Protocol B (Acid-Base Extraction) which avoids chromatography entirely.

Issue: Regioselectivity (N-Oxide formation)[1]
  • Context: If using strong oxidants or per-acids.[1]

  • Prevention: The tertiary amine is susceptible to oxidation. Avoid mCPBA or vigorous peroxide conditions. If N-oxidation occurs, it can be reduced back using mild reducing agents like

    
    .[1]
    

References

  • Dabhi, R. C., et al. (2023).[3] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved October 26, 2023, from [Link]

  • Siadati, S. A., et al. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Approach

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development as a structural motif in various biologically active compounds. This document provides a detailed, two-step synthetic protocol for its preparation, designed for researchers in organic synthesis and pharmaceutical development.

The selected synthetic strategy involves an initial N-alkylation of a commercially available piperidine precursor followed by the chemical reduction of a nitrile functional group. This route is chosen for its efficiency, high potential yield, and the commercial availability of the starting materials. The two key transformations are:

  • Step 1: N-Alkylation: A nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an alkyl halide, forming a stable carbon-nitrogen bond.

  • Step 2: Nitrile Reduction: The conversion of the cyano group to a primary amine using a powerful hydride reducing agent.

This protocol emphasizes safety, reproducibility, and thorough characterization of the final compound.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction start Piperidine-3-carbonitrile intermediate 1-(2-Phenylethyl)piperidine-3-carbonitrile start->intermediate (2-Bromoethyl)benzene, K2CO3, Acetonitrile (ACN) product [1-(2-Phenylethyl)piperidin-3-yl]methylamine intermediate->product 1. LiAlH4, Anhydrous THF 2. H2O (quench) Synthesis_Workflow start Start: Piperidine-3-carbonitrile step1 Step 1: N-Alkylation (2-Bromoethyl)benzene, K2CO3 start->step1 monitor1 TLC Monitoring (30% EtOAc/Hex) step1->monitor1 workup1 Filtration & Concentration monitor1->workup1 Reaction Complete purify1 Column Chromatography (Silica, EtOAc/Hex) workup1->purify1 intermediate Intermediate: 1-(2-Phenylethyl)piperidine-3-carbonitrile purify1->intermediate step2 Step 2: Nitrile Reduction (LiAlH4 in THF) intermediate->step2 monitor2 TLC/LC-MS Monitoring step2->monitor2 workup2 Careful Quenching (H2O, NaOH) monitor2->workup2 Reaction Complete workup2b Filtration & Concentration workup2->workup2b purify2 Column Chromatography (Amine-treated Silica or Reversed Phase) workup2b->purify2 final_product Final Product: [1-(2-Phenylethyl)piperidin-3-yl]methylamine purify2->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

The Strategic Integration of [1-(2-Phenylethyl)piperidin-3-yl]methylamine in Medicinal Chemistry Libraries: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with therapeutic potential necessitates a diverse and well-curated collection of molecular building blocks. Among these, scaffolds that present functional groups in a three-dimensional arrangement are of paramount importance. [1-(2-Phenylethyl)piperidin-3-yl]methylamine emerges as a particularly valuable, yet underutilized, bifunctional building block for the construction of medicinal chemistry libraries. Its unique architecture, combining a lipophilic phenylethyl group, a conformationally flexible piperidine core, and a reactive primary aminomethyl side chain, offers a versatile platform for accessing novel chemical space and developing ligands for a range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[1][2]

This technical guide provides an in-depth exploration of the application of [1-(2-Phenylethyl)piperidin-3-yl]methylamine in diversity-oriented synthesis. We will delve into its strategic synthesis, the rationale behind its use in library construction, and provide detailed, field-proven protocols for its incorporation into screening collections.

The Rationale: Why [1-(2-Phenylethyl)piperidin-3-yl]methylamine?

The power of this scaffold lies in the synergistic interplay of its constituent parts. The 1-(2-phenylethyl) moiety is a well-established pharmacophore found in numerous centrally active agents, contributing to favorable interactions with hydrophobic pockets in target proteins.[3] The piperidine ring, a privileged structure in medicinal chemistry, acts as a non-planar scaffold that can orient substituents in distinct vectors, enabling a more thorough exploration of a target's binding site compared to flat aromatic systems.[1][4]

The crucial feature for library synthesis is the 3-(aminomethyl) substitution. This primary amine serves as a versatile chemical handle for a multitude of derivatization reactions, allowing for the rapid and efficient generation of large and diverse compound libraries. The spatial relationship between the lipophilic phenylethyl group and the reactive aminomethyl function, dictated by the piperidine conformation, provides a unique topographical presentation of chemical diversity.

Key Advantages for Library Synthesis:

  • Three-Dimensional Diversity: The non-planar piperidine core allows for the generation of molecules with well-defined 3D shapes, increasing the likelihood of specific and high-affinity interactions with biological targets.[4]

  • Access to Novel Chemical Space: The specific substitution pattern of this building block allows for the exploration of chemical territories that are distinct from more commonly used scaffolds.

  • Bifunctional Nature: The presence of both a tertiary amine within the piperidine ring and a primary exocyclic amine offers opportunities for selective functionalization, further expanding the accessible chemical diversity.

  • Established Bioactivity of the Core: The phenethylpiperidine core is a known constituent of molecules targeting the central nervous system, including opioid and dopamine transporters, providing a strong rationale for its use in screening libraries for neurological targets.[5][6]

Strategic Synthesis of the Building Block

A robust and scalable synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine is crucial for its widespread adoption in library synthesis. While a direct, one-pot synthesis is not extensively documented, a plausible and efficient multi-step route can be constructed based on established synthetic methodologies for substituted piperidines.[7][8] The following proposed synthesis leverages commercially available starting materials and reliable chemical transformations.

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Pyridinecarbonitrile B 1-(2-Phenylethyl)-3-cyanopyridinium bromide A->B Phenethyl bromide, Acetonitrile, Reflux C 1-(2-Phenylethyl)-3-cyanopiperidine B->C Sodium borohydride, Methanol D [1-(2-Phenylethyl)piperidin-3-yl]methylamine C->D Lithium aluminum hydride, THF

A proposed synthetic route to the target molecule.

Protocol 1: Synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Step 1: N-Alkylation of 3-Pyridinecarbonitrile

  • Rationale: This step introduces the key phenylethyl moiety onto the pyridine nitrogen. The resulting pyridinium salt is then susceptible to reduction.

  • Procedure:

    • To a solution of 3-pyridinecarbonitrile (1.0 eq) in anhydrous acetonitrile (5 mL/mmol), add 2-phenylethyl bromide (1.1 eq).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature. The product, 1-(2-phenylethyl)-3-cyanopyridinium bromide, will often precipitate.

    • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. The crude product can often be used directly in the next step.

Step 2: Reduction of the Pyridinium Salt

  • Rationale: Sodium borohydride selectively reduces the pyridinium ring to the corresponding tetrahydropyridine, which can then be further reduced to the piperidine.

  • Procedure:

    • Suspend the 1-(2-phenylethyl)-3-cyanopyridinium bromide (1.0 eq) in methanol (10 mL/mmol).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford crude 1-(2-phenylethyl)-3-cyanopiperidine. This can be purified by column chromatography if necessary.

Step 3: Reduction of the Nitrile

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality to a primary amine.

  • Procedure:

    • To a solution of 1-(2-phenylethyl)-3-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

    • Stir the resulting granular precipitate for 1 hour at room temperature.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the desired product, [1-(2-Phenylethyl)piperidin-3-yl]methylamine. Purity can be assessed by LC-MS and NMR, and purification by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) may be required.

Application in Library Synthesis: Key Reactions and Protocols

The primary amine of [1-(2-Phenylethyl)piperidin-3-yl]methylamine is the key functional group for library diversification. Two of the most robust and widely used reactions for this purpose are amide bond formation and reductive amination.

Amide Bond Formation: Accessing Diverse Amide Libraries

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of carboxylic acids, which are readily available commercially or through straightforward synthesis.

Amide Coupling Workflow Start [1-(2-Phenylethyl)piperidin-3-yl]methylamine + R-COOH Coupling Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIPEA) Start->Coupling Product Amide Library Coupling->Product Purification Purification (e.g., HPLC) Product->Purification

General workflow for amide library synthesis.

Protocol 2: Parallel Amide Library Synthesis
  • Rationale: This protocol utilizes a high-throughput parallel synthesis approach to rapidly generate a library of amides from a diverse set of carboxylic acids. The use of a reliable coupling reagent like HATU ensures high conversion rates across a broad range of substrates.[9]

  • Materials:

    • [1-(2-Phenylethyl)piperidin-3-yl]methylamine stock solution in DMF (e.g., 0.2 M).

    • Carboxylic acid library (as stock solutions in DMF, e.g., 0.22 M).

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stock solution in DMF (e.g., 0.22 M).

    • DIPEA (N,N-Diisopropylethylamine) stock solution in DMF (e.g., 0.4 M).

    • 96-well reaction block.

  • Procedure:

    • To each well of the 96-well reaction block, add the carboxylic acid stock solution (1.1 eq).

    • Add the [1-(2-Phenylethyl)piperidin-3-yl]methylamine stock solution (1.0 eq).

    • Add the HATU stock solution (1.1 eq).

    • Initiate the reaction by adding the DIPEA stock solution (2.0 eq).

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench with water.

    • The crude products can be analyzed by LC-MS and purified by preparative HPLC.

Quantitative Data Summary for a Representative Amide Coupling:

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
[1-(...)]methylamine (1.0 eq)Benzoic Acid (1.1 eq)HATU (1.1 eq)DIPEA (2.0 eq)DMF12>90
[1-(...)]methylamine (1.0 eq)Acetic Acid (1.1 eq)HATU (1.1 eq)DIPEA (2.0 eq)DMF12>90
Reductive Amination: Generating Diverse Secondary and Tertiary Amines

Reductive amination is another powerful tool for library diversification, allowing for the introduction of a wide range of aldehydes and ketones. This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[10]

Reductive Amination Workflow Start [1-(2-Phenylethyl)piperidin-3-yl]methylamine + R-CHO or R-CO-R' Reaction Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Start->Reaction Product Amine Library Reaction->Product Purification Purification (e.g., HPLC) Product->Purification

General workflow for reductive amination.

Protocol 3: Parallel Reductive Amination Library Synthesis
  • Rationale: This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with a wide range of functional groups, making it ideal for library synthesis.[10][11]

  • Materials:

    • [1-(2-Phenylethyl)piperidin-3-yl]methylamine stock solution in 1,2-dichloroethane (DCE) (e.g., 0.2 M).

    • Aldehyde/Ketone library (as stock solutions in DCE, e.g., 0.24 M).

    • Sodium triacetoxyborohydride (solid).

    • Acetic acid (optional, as a catalyst).

    • 96-well reaction block.

  • Procedure:

    • To each well of the 96-well reaction block, add the aldehyde or ketone stock solution (1.2 eq).

    • Add the [1-(2-Phenylethyl)piperidin-3-yl]methylamine stock solution (1.0 eq).

    • If desired, add a catalytic amount of acetic acid (0.1 eq).

    • Add solid sodium triacetoxyborohydride (1.5 eq) to each well.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the products with dichloromethane.

    • The organic layers can be concentrated, and the crude products analyzed by LC-MS and purified by preparative HPLC.

Conclusion and Future Perspectives

[1-(2-Phenylethyl)piperidin-3-yl]methylamine represents a valuable and versatile building block for the construction of diverse and three-dimensionally rich medicinal chemistry libraries. Its strategic synthesis, while requiring a multi-step approach, is achievable through robust and scalable chemistry. The protocols provided herein for amide bond formation and reductive amination serve as a starting point for the generation of large screening collections.

The future application of this scaffold will likely involve its use in more complex synthetic strategies, such as multicomponent reactions and diversity-oriented synthesis pathways, to further expand the accessible chemical space.[12][13] As the demand for novel therapeutics continues to grow, the thoughtful design and utilization of unique building blocks like [1-(2-Phenylethyl)piperidin-3-yl]methylamine will be critical for the success of future drug discovery endeavors.

References

  • Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry. The Journal of Organic Chemistry, 76(13), 5346–5354. [Link]

  • Han, X., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 296-306. [Link]

  • Xiang, Z. et al. (2012). The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Barysevich, M., et al. (2022). Synthetic applications: Target- and diversity-oriented synthesis of pharmaceuticals and related compounds via hydroamination. European Journal of Organic Chemistry, 2022(44), e202200989. [Link]

  • Zhou, Y., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210. [Link]

  • Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Students Research Journal, 7(4), 1-7. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International, 40(1), 99-103. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • Madsen, K. L., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 296-306. [Link]

  • Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(49), 9959-9989. [Link]

  • Zefirov, N. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 116361. [Link]

  • Leif, R. N., et al. (2017). Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data. Analytical Chemistry, 89(17), 9511-9521. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Wang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(13), 4235. [Link]

  • Kumar, A., et al. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of [1-(2-Phenylethyl)piperidin-3-yl]methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses yield attrition points in the synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methylamine . This scaffold is a critical building block in medicinal chemistry, particularly for neurokinin antagonists and sigma receptor ligands.

Our analysis identifies three critical "Yield Killers" in the standard synthetic protocols:

  • Competitive Quaternization during the N-alkylation of the piperidine ring.

  • Elimination Side-Reactions of the phenethyl precursor (Styrene formation).

  • Workup Losses due to aluminum emulsions during amide/nitrile reduction.

Synthesis Route Decision Matrix

Before troubleshooting, verify you are using the optimal route for your scale.

SynthesisRoutes Start Start: Select Precursor RouteC Route C: Amide Reduction (N-Phenethyl-nipecotamide + LAH) Start->RouteC If starting from Nipecotic Acid Decision1 Is the 3-methylamine Boc-protected? Start->Decision1 RouteA Route A: N-Alkylation (Piperidin-3-yl-methylamine + Phenethyl Bromide) RiskA Risk: Styrene formation (Elimination) RouteA->RiskA RouteB Route B: Reductive Amination (Piperidin-3-yl-methylamine + Phenylacetaldehyde) RiskB Risk: Tertiary amine formation RouteB->RiskB RiskC Risk: Aluminum Emulsions RouteC->RiskC Decision1->RouteA Yes (Preferred) Decision1->RouteB No (Risk of Poly-alkylation) OptA Optimization: Use K2CO3/MeCN, <60°C RiskA->OptA OptC Optimization: Fieser Workup RiskC->OptC

Figure 1: Decision matrix for selecting the synthetic pathway based on available precursors and associated risks.

Module 1: Optimizing the N-Alkylation Step

Context: This step involves attaching the (2-phenylethyl) group to the piperidine nitrogen.[1][2] Common Issue: Low yield (<50%) due to the formation of styrene (via E2 elimination of phenethyl bromide) or quaternary ammonium salts.

Troubleshooting Guide

Q1: I am seeing a large amount of styrene in my NMR. Why? A: You are likely using a strong base (like NaH or KOH) or heating the reaction too aggressively. Phenethyl bromide is prone to E2 elimination.

  • Correction: Switch to a mild inorganic base. Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

  • Temperature Limit: Do not exceed 60°C. Ideally, run at 40–50°C for a longer duration (12–16 h).

Q2: My product is contaminated with dialkylated side products. A: If your 3-methylamine group is unprotected, the phenethyl group will alkylate both the piperidine nitrogen and the primary amine.

  • Correction: You must use a protected precursor: tert-butyl (piperidin-3-ylmethyl)carbamate .

  • Protocol Adjustment: If you cannot use a protecting group, switch to Route B (Reductive Amination) using phenylacetaldehyde and Sodium Triacetoxyborohydride (STAB), which is more chemoselective for the secondary amine [1].

Optimized Protocol: N-Alkylation
ParameterStandard Condition (Flawed)Optimized Condition (High Yield)
Solvent DMF (High boiling, hard to remove)Acetonitrile (MeCN) (Easy workup)
Base Triethylamine / KOHK₂CO₃ (3.0 equiv)
Temperature Reflux (80°C+)45°C
Addition All at onceSlow addition of phenethyl bromide

Module 2: Maximizing Reduction Yields (LAH Workup)

Context: Reducing N-phenethyl-nipecotamide or N-phenethyl-3-cyanopiperidine to the final amine using Lithium Aluminum Hydride (LAH). Common Issue: The reaction works, but the workup results in a "gray sludge" (aluminum hydroxides) that traps the product, reducing isolated yield to <40%.

Troubleshooting Guide

Q3: How do I break the emulsion formed after quenching LAH? A: Do not use simple water or acid quenches. Use the Fieser Method (n-n-3n rule). This produces a granular, sand-like precipitate that can be easily filtered, releasing the trapped amine [2].

Q4: The reduction is incomplete even after reflux. A: Insoluble aluminum salts may coat the unreacted starting material.

  • Correction: Use THF as the solvent (better solubility than ether for this substrate). Ensure you are using a Soxhlet extractor if the amide precursor is solid and insoluble, or add the amide as a solution in THF to the LAH slurry.

The Fieser Workup Protocol (Mandatory for Yield)

For every 1.0 g of LAH used:

  • Dilute: Cool reaction mixture to 0°C and dilute with diethyl ether.

  • Step 1: Slowly add 1.0 mL of Water. (Caution: Gas evolution).[3]

  • Step 2: Add 1.0 mL of 15% NaOH solution.

  • Step 3: Add 3.0 mL of Water.

  • Finish: Warm to room temperature and stir for 15 minutes. Add anhydrous MgSO₄.[4][5] The gray sludge will turn into a white, granular solid. Filter and rinse the solid with THF.

FieserWorkup Input Crude LAH Mixture (x grams LAH) Step1 Add x mL H2O (0°C) Input->Step1 Step2 Add x mL 15% NaOH Step1->Step2 Step3 Add 3x mL H2O Step2->Step3 Result Granular Precipitate (Filterable) Step3->Result

Figure 2: The Fieser Workup stoichiometry is critical for preventing product entrapment in aluminum salts.

Module 3: Isolation & Purification

Context: The final product is a diamine. Free bases of this class are often viscous, air-sensitive oils that are difficult to weigh and store.

Q5: My product is an oil and I cannot get it to crystallize. A: This is expected for the free base. You should isolate it as the Dihydrochloride (2HCl) or Oxalate salt.

  • Protocol: Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol. Add 2.5 equivalents of HCl in Dioxane (4M) or diethyl ether (2M). Dilute with diethyl ether until cloudy and cool to 4°C.

Q6: The product purity is low after extraction. A: Diamines often drag impurities into the organic layer.

  • Correction: Perform an Acid-Base Wash .

    • Extract reaction mixture into EtOAc.

    • Wash EtOAc with 1M HCl (Product moves to Aqueous layer; non-basic impurities stay in EtOAc).

    • Discard EtOAc.

    • Basify Aqueous layer to pH 12 with NaOH.

    • Extract back into DCM or EtOAc.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Chandra, T., & Zebrowski, J. P. (2024).[4] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 31, 162–171.[4] Link[4]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

Technical Support Center: Troubleshooting Solubility of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1-(2-Phenylethyl)piperidin-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility challenges encountered with this compound in aqueous buffers. Our approach is rooted in foundational chemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental protocols.

Understanding the 'Why': Key Physicochemical Properties

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a dually basic compound, featuring both a tertiary amine within the piperidine ring and a primary methylamine substituent. Its solubility is fundamentally governed by its ionization state, which is directly influenced by the pH of the surrounding medium. The presence of the phenylethyl group imparts significant lipophilicity, which can counteract its aqueous solubility, especially at neutral or higher pH values.

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~232.37 g/mol Moderate molecular weight, less of a direct challenge than other properties.
pKa (Piperidine Amine) ~10.5 - 11.2This amine will be predominantly protonated (charged and more soluble) at physiological pH and below.
pKa (Methylamine) ~9.5 - 10.5This amine will also be mostly protonated at neutral pH, contributing to solubility.
logP (Octanol-Water) > 2.5 (Estimated)Indicates a preference for lipid environments over aqueous ones, presenting a primary solubility challenge.
Chemical Nature Dually Basic, LipophilicSolubility is expected to be highly dependent on pH, decreasing significantly as the pH approaches and exceeds the pKa values.

Note: pKa and logP values are estimated based on the parent piperidine structure and similar substituted compounds. Actual values should be determined experimentally for precise formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My [1-(2-Phenylethyl)piperidin-3-yl]methylamine won't dissolve in my neutral (pH 7.4) phosphate-buffered saline (PBS). What is the first thing I should try?

A1: The primary reason for poor solubility at neutral pH is that while the amine groups are largely protonated, the compound's inherent lipophilicity from the phenylethyl group is a significant counteracting force. The first and most effective step is to lower the pH of your solvent.

The Causality: According to the Henderson-Hasselbalch equation, a basic compound becomes more ionized as the pH of the solution drops further below its pKa.[1][2][3][4] For [1-(2-Phenylethyl)piperidin-3-yl]methylamine, both nitrogen atoms will become fully protonated (cationic) in an acidic environment (e.g., pH 4-5). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.

Immediate Action:

  • Prepare a stock solution in a slightly acidic aqueous medium, such as 0.01 M to 0.1 M hydrochloric acid (HCl) or a citrate buffer (pH 4.0).

  • Alternatively, if you are preparing the final solution directly, add the solid compound to your buffer and then slowly titrate with a dilute acid (e.g., 1 M HCl) dropwise while stirring until the compound dissolves. Always re-verify the final pH of your solution.

Q2: I successfully dissolved the compound in an acidic stock solution, but it precipitates when I dilute it into my final, neutral pH cell culture media. How do I prevent this?

A2: This is a classic case of "crashing out" and occurs when the pH of the final solution is too high to maintain the solubility of the compound at that specific concentration. The compound is transitioning from its highly soluble protonated state to its less soluble free base form.

Troubleshooting Workflow:

G start Precipitation upon dilution in neutral buffer check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc No use_cosolvent Use a Co-solvent in the stock solution check_conc->use_cosolvent Yes success Problem Solved lower_conc->success protocol_cosolvent Protocol: Prepare a high concentration stock (e.g., 50-100 mM) in 100% DMSO. Dilute this stock into the final buffer. use_cosolvent->protocol_cosolvent protocol_cosolvent->success

Caption: Decision workflow for post-dilution precipitation.

Detailed Explanation:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration in your assay. Determine the lowest effective concentration and test if it remains soluble upon dilution.

  • Use a Co-solvent for the Stock Solution: Co-solvents can significantly increase the solubility of lipophilic compounds.[5][6][7] Dimethyl sulfoxide (DMSO) is a common and effective choice. By preparing a highly concentrated stock in 100% DMSO, you can perform a large dilution into your aqueous buffer (e.g., 1:1000). This keeps the final DMSO concentration low (e.g., 0.1%), which is typically well-tolerated by most biological assays, while helping to keep the compound in solution.

Q3: What is the best way to prepare a stock solution? Should I use water, acid, or an organic solvent?

A3: The best practice is to prepare a high-concentration stock solution in a non-aqueous or co-solvent system, which can then be accurately diluted.[8][9][10][11][12] This provides stability and versatility.

Recommended Solvents for Stock Preparation:

SolventConcentrationAdvantagesConsiderations
DMSO 10-100 mMExcellent solubilizing power for many organic molecules. Low final concentration is often non-toxic to cells.Can be hygroscopic. Ensure final concentration is below the tolerance limit of your assay (typically <0.5%).
Ethanol 10-50 mMGood solubilizing power and is often well-tolerated in biological systems.Can be volatile. Ensure final concentration does not adversely affect your experiment.
0.1 M HCl 1-10 mMUtilizes pH to achieve solubility. Useful if organic solvents must be avoided entirely.Stock solution will be highly acidic and will require careful buffering upon final dilution. May not be suitable for very high concentrations.
Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, but with caution.

  • Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process. This is generally a safe method.

  • Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. However, you must be cautious about the chemical stability of [1-(2-Phenylethyl)piperidin-3-yl]methylamine. Prolonged exposure to heat, especially at non-optimal pH, could lead to degradation. Always test for compound stability if you rely on a heating method. It is recommended to cool the solution to room temperature to ensure the compound does not precipitate out, confirming it has achieved true thermodynamic solubility at that temperature.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is designed for creating a concentrated, stable stock solution for long-term storage and subsequent dilution.

  • Accurate Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.[9] Weigh out a precise amount of [1-(2-Phenylethyl)piperidin-3-yl]methylamine (e.g., 23.24 mg for 1 mL of a 100 mM solution).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube (e.g., 1 mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Ensure the solution is a clear, homogenous liquid with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Systematic pH-Based Solubility Assessment

This protocol helps determine the pH-solubility profile of your compound.

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis prep_stock Prepare 100 mM Stock in DMSO buffer_ph4 Buffer pH 4.0 buffer_ph6 Buffer pH 6.0 buffer_ph8 Buffer pH 8.0 observe Add stock to buffers. Incubate 2h. Visually inspect for precipitation. buffer_ph4->observe buffer_ph6->observe buffer_ph8->observe quantify Filter & Quantify (e.g., HPLC-UV) supernatant concentration observe->quantify

Caption: Workflow for pH-dependent solubility testing.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each pH, such as citrate, phosphate, and borate.

  • Add Compound: In separate glass vials, add an excess amount of solid [1-(2-Phenylethyl)piperidin-3-yl]methylamine to a fixed volume (e.g., 1 mL) of each buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. The resulting concentration is the equilibrium solubility at that specific pH.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with [1-(2-Phenylethyl)piperidin-3-yl]methylamine and ensure the generation of reliable and reproducible experimental data.

References
  • World Journal of Pharmaceutical Research. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ADMET and DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Solubility of Things. (n.d.). Piperidine.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

Technical Support Center: Navigating Cyclization Challenges with [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1-(2-Phenylethyl)piperidin-3-yl]methylamine. This guide is designed to provide in-depth troubleshooting for common cyclization failures encountered during the synthesis of complex heterocyclic frameworks. As your partner in chemical synthesis, we aim to equip you with the expertise and practical insights necessary to overcome synthetic hurdles and accelerate your research.

Introduction: The Synthetic Potential and Pitfalls of a Versatile Building Block

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a valuable scaffold in medicinal chemistry, offering a gateway to a diverse range of polycyclic structures with potential therapeutic applications. The inherent phenylethylamine moiety makes it a prime candidate for intramolecular cyclization reactions, most notably the Pictet-Spengler reaction, to construct tetracyclic frameworks. However, the journey from this amine to the desired cyclized product is often fraught with challenges, leading to low yields, unexpected side products, or complete reaction failure.

This guide will dissect the common failure modes, provide a logical framework for troubleshooting, and offer validated protocols to get your synthesis back on track.

Section 1: The Pictet-Spengler Reaction: The Workhorse and Its Hurdles

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] For [1-(2-Phenylethyl)piperidin-3-yl]methylamine, this reaction is the most logical and frequently attempted cyclization strategy.

Visualizing the Desired Transformation

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine [1-(2-Phenylethyl)piperidin-3-yl]methylamine imine Schiff Base/Iminium Ion amine->imine + R-CHO, - H2O aldehyde Aldehyde (R-CHO) aldehyde->imine product Tetracyclic Product imine->product H+, Cyclization

Caption: The general workflow of the Pictet-Spengler reaction.

FAQ 1: My Pictet-Spengler reaction is not yielding the desired tetracyclic product. What are the most likely causes?

This is a common and multifaceted problem. The failure of a Pictet-Spengler reaction can typically be attributed to one or more of the following factors:

  • Insufficient Electrophilicity of the Iminium Ion: The cyclization is driven by the electrophilic character of the iminium ion formed from the condensation of the amine and the aldehyde.[1] If the iminium ion is not sufficiently electrophilic, the intramolecular attack by the phenyl ring will not occur.

  • Low Nucleophilicity of the Aromatic Ring: The phenylethyl group is not as electron-rich as other aromatic systems like indoles or pyrroles, which readily undergo the Pictet-Spengler reaction under mild conditions.[2] Therefore, harsher conditions are often required.

  • Steric Hindrance: The bulky piperidine substituent at the 3-position could sterically hinder the approach of the phenyl ring for cyclization. The conformation of the piperidine ring can play a crucial role in positioning the phenylethyl group for an effective intramolecular reaction.

  • Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are all critical parameters that can significantly impact the outcome of the reaction.

  • Degradation of Starting Material or Product: Harsh acidic conditions and high temperatures can lead to the decomposition of the starting amine or the desired product.

Troubleshooting Guide: A Symptom-Based Approach

Symptom 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting material, consider the following troubleshooting steps:

1. Enhance Iminium Ion Electrophilicity:

  • Increase Acidity: A stronger acid catalyst can more effectively protonate the imine to form the more electrophilic iminium ion. Consider switching from weaker acids (e.g., acetic acid) to stronger Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[3]

  • N-Acyliminium Ion Strategy: For a more potent electrophile under milder conditions, consider an N-acyliminium ion Pictet-Spengler reaction. This involves the in-situ formation of an N-acyliminium ion, which is significantly more electrophilic.[1][2]

Protocol for N-Acyliminium Ion Pictet-Spengler Reaction (General):

  • Dissolve [1-(2-Phenylethyl)piperidin-3-yl]methylamine and the aldehyde (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Cool the mixture to 0 °C.

  • Slowly add an acylating agent (e.g., acetyl chloride or trifluoroacetic anhydride) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

2. Optimize Reaction Conditions:

ParameterRecommendationRationale
Solvent Screen a range of solvents with varying polarity and boiling points (e.g., dichloromethane, toluene, acetonitrile).Solvent can influence the solubility of intermediates and the stability of the iminium ion.
Temperature Gradually increase the reaction temperature. Refluxing conditions may be necessary.Higher temperatures can overcome the activation energy barrier for cyclization, especially with less activated aromatic rings.[2]
Reaction Time Extend the reaction time and monitor progress at regular intervals.Some Pictet-Spengler reactions can be slow, requiring 24-48 hours for completion.
Symptom 2: Formation of Multiple Products (Isomers or Byproducts)

If your reaction mixture shows multiple spots on TLC or peaks in LC-MS, you may be dealing with the formation of diastereomers or unwanted side products.

1. Addressing Diastereoselectivity:

The cyclization can create a new stereocenter, leading to the formation of diastereomers. The ratio of these isomers is often influenced by reaction conditions.

  • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to equilibration and the formation of the thermodynamically more stable isomer.[4] Experiment with a range of temperatures to optimize the diastereomeric ratio.

  • Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the use of a chiral auxiliary on the amine or a chiral catalyst can direct the stereochemical outcome of the cyclization.[5]

2. Identifying and Minimizing Byproducts:

  • Oxidation: Amines are susceptible to oxidation, especially at elevated temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidized byproducts.

  • Retro-Pictet-Spengler Reaction: Under certain conditions, the Pictet-Spengler reaction can be reversible. This can lead to the formation of an equilibrium mixture of starting materials and products, or epimerization at the newly formed stereocenter. Using milder conditions or trapping the product as it forms can sometimes mitigate this issue.

Visualizing Troubleshooting Logic

troubleshooting_pictet_spengler cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Multiple Products start Cyclization Failure symptom1 Symptom: Low/No Conversion start->symptom1 symptom2 Symptom: Multiple Products start->symptom2 solution1a Increase Acid Strength (TFA, HCl, BF3·OEt2) symptom1->solution1a solution1b N-Acyliminium Ion Strategy symptom1->solution1b solution1c Optimize Conditions (Solvent, Temp, Time) symptom1->solution1c solution2a Control Temperature (Kinetic vs. Thermodynamic) symptom2->solution2a solution2b Inert Atmosphere (to prevent oxidation) symptom2->solution2b solution2c Consider Retro-Reaction symptom2->solution2c

Caption: A decision tree for troubleshooting Pictet-Spengler failures.

Section 2: Alternative Cyclization Strategies

If the Pictet-Spengler reaction proves intractable even after extensive optimization, several alternative intramolecular cyclization strategies can be employed.

Aza-Michael Addition

If the aldehyde used in the Pictet-Spengler reaction contains an α,β-unsaturated system, an intramolecular aza-Michael addition can be a viable alternative. This reaction involves the conjugate addition of the amine to the electron-deficient double bond.

General Protocol for Intramolecular Aza-Michael Addition:

  • Synthesize the α,β-unsaturated aldehyde precursor.

  • React [1-(2-Phenylethyl)piperidin-3-yl]methylamine with the α,β-unsaturated aldehyde under basic or neutral conditions.

  • Common bases include triethylamine, DBU, or potassium carbonate.

  • The reaction is typically run in a polar aprotic solvent like acetonitrile or DMF.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the cyclized product by column chromatography.

Radical Cyclization

Radical cyclizations offer a powerful and often complementary approach to ionic cyclizations. This method involves the generation of a radical on the side chain, which then undergoes an intramolecular addition to the aromatic ring.

General Protocol for Radical Cyclization:

  • Convert the terminal methylamine of the substrate to a suitable radical precursor (e.g., an N-acyl-N-xanthate or an N-haloamine).

  • Generate the radical using a radical initiator (e.g., AIBN or tri-n-butyltin hydride with a radical initiator).

  • The cyclization is typically carried out in a non-polar solvent like toluene or benzene at elevated temperatures.

  • Monitor the reaction for the consumption of the starting material.

  • Workup and purify the product using standard techniques.

Section 3: Analytical and Purification Strategies

FAQ 2: How can I definitively identify the byproducts in my reaction mixture?

A combination of spectroscopic techniques is essential for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of atoms. 2D NMR techniques such as COSY, HSQC, and HMBC can help to piece together the structure of unknown byproducts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecules, allowing for the determination of their elemental composition. Fragmentation patterns in MS/MS can provide further structural clues.

Purification of Polar, Basic Products:

The tetracyclic products of these cyclization reactions are often basic and polar, which can present challenges for purification.

  • Column Chromatography: Use silica gel treated with a small amount of a basic modifier like triethylamine (typically 1-2% in the eluent) to prevent peak tailing and improve separation. A gradient elution from a less polar to a more polar solvent system is often effective.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The basic product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material. Screen a variety of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Conclusion

Successfully achieving the cyclization of [1-(2-Phenylethyl)piperidin-3-yl]methylamine requires a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles of the Pictet-Spengler reaction and its potential failure modes, researchers can strategically modify reaction conditions to favor the desired transformation. When faced with persistent challenges, exploring alternative cyclization pathways such as aza-Michael addition or radical cyclization can provide a route to the target molecule. This guide serves as a comprehensive resource to empower you to navigate these synthetic challenges with confidence and efficiency.

References

  • BenchChem. (2025). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem Technical Support.
  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]

  • Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1963. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Biosynce Blog. [Link]

  • Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
  • S. M. M. S. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3935-3950. [Link]

  • Google Patents. (2015).
  • Mary, Y., & N'Goka, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6546. [Link]

  • Guo, S., et al. (2021). Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy, 6(1), 388. [Link]

  • ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. Retrieved from [Link]

  • Gáti, T., et al. (2020). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 9(5), 581-588. [Link]

  • ResearchGate. (n.d.). Alternative peptide cyclization strategies. Retrieved from [Link]

  • Mokhtary, M., & Zarei, M. (2021). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 4(3), 223-248. [Link]

  • Szychowski, J., & Gwarda, A. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2396-2402. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem Technical Support.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Varghese, R. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8275-8280. [Link]

  • Jovanović, M., et al. (2020). Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. RSC Advances, 10(55), 33333-33343. [Link]

  • Wang, Q., et al. (2021). Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane. Organic Chemistry Frontiers, 8(19), 5366-5371. [Link]

  • Zhang, M., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6271. [Link]

  • Sakla, A. P., et al. (2021). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Asian Journal of Organic Chemistry, 10(5), 985-1014. [Link]

  • PubMed. (2008). Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. Retrieved from [Link]

Sources

Overcoming steric hindrance in [1-(2-Phenylethyl)piperidin-3-yl]methylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with [1-(2-Phenylethyl)piperidin-3-yl]methylamine. This resource is designed to provide practical, in-depth solutions to common challenges encountered during its use in complex organic synthesis. The unique structure of this amine, characterized by significant steric bulk around the reactive primary amino group, often leads to sluggish reactions, low yields, and unexpected side products. This guide offers troubleshooting strategies and detailed protocols to help you overcome these hurdles.

Understanding the Core Challenge: Steric Hindrance

The primary difficulty in reactions involving [1-(2-Phenylethyl)piperidin-3-yl]methylamine stems from steric hindrance. The bulky N-phenylethyl group and the piperidine ring itself create a crowded environment that physically obstructs the approach of electrophiles and reagents to the primary methylamine nitrogen. This guide will explore scientifically-grounded methods to mitigate these steric effects.

Steric_Hindrance cluster_molecule [1-(2-Phenylethyl)piperidin-3-yl]methylamine cluster_hindrance Sources of Steric Hindrance cluster_target Reactive Center mol phenylethyl Bulky N-Phenylethyl Group amine Primary Amine (-CH2NH2) phenylethyl->amine Blocks Approach piperidine Piperidine Ring Conformation piperidine->amine Restricts Access

Caption: Key steric contributors shielding the reactive primary amine.

Frequently Asked Questions & Troubleshooting
Question 1: My standard N-alkylation or N-acylation reaction with [1-(2-Phenylethyl)piperidin-3-yl]methylamine is resulting in very low yields and unreacted starting material. What's going wrong and how can I fix it?

Answer:

This is a classic issue rooted in the steric hindrance of the substrate. Standard SN2-type alkylations and acylations are highly sensitive to steric bulk at the nucleophile. The phenylethyl group and the piperidine scaffold slow down the reaction rate, often to a prohibitive degree.[1]

Troubleshooting Strategies:

  • Optimize Reagents and Conditions:

    • Electrophile Choice: Use smaller, more reactive electrophiles. For example, use methyl iodide instead of larger alkyl halides. For acylations, prefer highly reactive acyl chlorides or use coupling agents like HBTU/HOBt for amide bond formation.

    • Increase Reactivity: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider switching to a higher-boiling solvent (e.g., DMF, Dioxane) or using a sealed-tube reactor. Microwave irradiation is an excellent technique for accelerating sterically hindered reactions.

    • Sonication: For certain reactions, particularly the Mitsunobu reaction, sonication in combination with high concentrations has been shown to dramatically increase rates for hindered substrates.[2]

  • Employ Advanced Coupling Methodologies:

    • When forming aryl-amine bonds, traditional nucleophilic aromatic substitution will likely fail. The Buchwald-Hartwig amination is the industry-standard method for such transformations, as it is specifically designed to couple sterically hindered amines and aryl halides.[3][4] The key to success is the choice of a bulky, electron-rich phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Amine

This protocol provides a general starting point. Optimization of the ligand, base, and solvent is often necessary.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add [1-(2-Phenylethyl)piperidin-3-yl]methylamine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq), and anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with a standard aqueous workup and purification by column chromatography.

Buchwald_Hartwig_Workflow cluster_components Key Reaction Components start Low Yield in Aryl C-N Bond Formation? decision Employ Buchwald-Hartwig Cross-Coupling start->decision catalyst Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) decision->catalyst Choose ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) decision->ligand Crucial Choice base Strong, Non-nucleophilic Base (e.g., NaO-t-Bu, K₃PO₄) decision->base Select outcome Successful Formation of Sterically Hindered Aryl Amine catalyst->outcome ligand->outcome base->outcome Protecting_Group_Strategy start Starting Amine (Reactive) protect Protect Amine (e.g., + Boc₂O) start->protect react Perform Other Selective Reaction protect->react deprotect Deprotect Amine (e.g., + TFA) react->deprotect finish Final Product (Amine Restored) deprotect->finish

Sources

Minimizing side reactions during [1-(2-Phenylethyl)piperidin-3-yl]methylamine derivation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(2-Phenylethyl)piperidin-3-yl]methylamine Derivation

Introduction: The Molecular Challenge

You are likely working with [1-(2-Phenylethyl)piperidin-3-yl]methylamine as a scaffold for neuroactive ligands (e.g., sigma receptor ligands or substance P antagonists).[1] This molecule presents a "dual-amine" challenge:

  • The Core: A piperidine ring N-substituted with a bulky phenethyl group.[1][2]

  • The Tail: A reactive primary methylamine at the C3 position.[1]

The synthesis usually fails or suffers low yields at two specific bottlenecks: the reduction of the C3-nitrile/amide precursor (leading to dimers) and the N-alkylation of the piperidine core (leading to quaternary salts). This guide addresses these specific pain points.

Module 1: The Nitrile Reduction Bottleneck

Context: You are reducing [1-(2-phenylethyl)piperidin-3-yl]carbonitrile to the corresponding primary amine.[1] Common Failure: The formation of a secondary amine dimer (bis-piperidine species).[1]

Q: Why does my MS show a mass of ~400+ instead of the expected ~218?

A: You are seeing dimerization . This is the most common side reaction in nitrile hydrogenations.

The Mechanism of Failure: During reduction, the nitrile (


) forms a reactive imine intermediate  (

).[1] As product (primary amine,

) begins to form, it is highly nucleophilic.[1] It attacks the transient imine, forming a secondary amine linkage.[1]
Visual Analysis: The Dimerization Pathway

Dimerization Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H (Cat) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +2H (Cat) Dimer SIDE PRODUCT: Dimer (R-CH2-NH-CH2-R) Imine->Dimer -NH3, +2H PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) Ammonia Ammonia (NH3) Ammonia->Imine Suppression (Le Chatelier)

Caption: Mechanism of secondary amine formation during nitrile reduction.[1][3] High concentrations of Ammonia suppress the red pathway.

Protocol Adjustment: Preventing Dimerization

To stop this, you must shift the equilibrium.[1]

  • Ammonia Saturation: If using Catalytic Hydrogenation (Raney Ni, Pd/C), the solvent must be saturated with ammonia gas or contain ammonium hydroxide.[1] This pushes the equilibrium away from the dimer and stabilizes the imine.

  • Acidic Trapping: If ammonia is unavailable, run the hydrogenation in acidic media (acetic acid or ethanolic HCl).[1] The primary amine product is immediately protonated (

    
    ), rendering it non-nucleophilic and unable to attack the imine.[1]
    

Recommended Conditions:

  • Catalyst: Raney Nickel (preferred for nitriles) or

    
    .[1]
    
  • Solvent: 7M

    
     in Methanol.[1]
    
  • Pressure: 50–60 psi

    
    .
    

Module 2: The N-Alkylation Route

Context: You are attaching the phenethyl group to a piperidin-3-ylmethylamine core (or its protected variant) using (2-bromoethyl)benzene.[1] Common Failure: Quaternary ammonium salt formation (Over-alkylation).[1]

Q: I used 1.0 equivalent of alkyl halide, but I still have starting material and some "double-alkylated" spots. Why?

A: This is a classic kinetics issue. As the reaction proceeds, the mono-alkylated product is often more nucleophilic than the starting material (due to the electron-donating alkyl group), leading it to react with the remaining alkyl halide.[1]

Troubleshooting Decision Tree

AlkylationFix Start Problem: Over-Alkylation? BaseCheck Check Base Used Start->BaseCheck StrongBase Inorganic (K2CO3/NaH) BaseCheck->StrongBase High pKa WeakBase Organic (DIPEA/TEA) BaseCheck->WeakBase Steric Bulk Solvent Check Solvent StrongBase->Solvent WeakBase->Solvent Polar Polar Aprotic (DMF/DMSO) Fail High Quaternary Salt Risk Polar->Fail Fast Rate = Low Selectivity NonPolar Acetonitrile/THF Success Mono-Alkylation Favored NonPolar->Success Controlled Rate

Caption: Decision logic for optimizing N-alkylation selectivity.

Protocol Adjustment: The "Slow-Drip" Method
  • Base Selection: Use DIPEA (Hünig's Base) .[1] Its steric bulk prevents it from participating in nucleophilic attacks, and it buffers the HBr generated without driving the reaction too aggressively like NaH would.[1]

  • Solvent: Use Acetonitrile (ACN) at room temperature.[1] Avoid DMF or heating unless necessary; high heat promotes over-alkylation.[1]

  • Addition Mode: Dissolve the (2-bromoethyl)benzene in ACN and add it dropwise to the amine solution over 1 hour. This ensures the alkylating agent is always the limiting reagent locally.[1]

Module 3: Comparative Data & Purification

Reagent Selection Matrix

Use this table to select the right reduction agent for your specific precursor.[1]

Precursor TypePrimary RiskRecommended ReagentWorkup Note
Nitrile DimerizationRaney Ni +

/ MeOH
Filter catalyst under Argon (pyrophoric).[1]
Amide Incomplete Reduction

(THF, Reflux)
Fieser workup (

mL

,

mL 15%

,

mL

).[1]
Imine Hydrolysis

/ MeOH
Keep pH > 7 to prevent hydrolysis back to aldehyde.[1]
Q: How do I store the free amine? It turns yellow over time.

A: Primary amines on piperidine rings are notorious "


 sponges."[1] They react with atmospheric 

to form carbamates (white crust) and oxidize (yellowing).[1]
  • Immediate Action: Convert the free base to a salt immediately after column chromatography.[1]

  • Protocol: Dissolve free amine in

    
    , cool to 0°C, and add 2.0 eq of 
    
    
    
    (in dioxane or ether). Filter the white precipitate.[1] The Dihydrochloride salt is stable for years at -20°C.

References

  • Nitrile Reduction Mechanisms & Dimer Prevention

    • Source: Hegedus, L. S. (2019).[1] Hydrogenation of Nitriles. Common Organic Chemistry.

    • Context: Explains the imine-dimer equilibrium and the necessity of ammonia.
  • Piperidine Synthesis & Dieckmann Cyclization

    • Source: Fakhraian, H., & Riseh, M. B. P. (2008).[1] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

    • Context: While focusing on the 4-isomer, this paper details the N-phenethylation and ring-closure chemistry applicable to the 3-isomer.
  • N-Alkylation Optimization

    • Source: Salvatore, R. N., et al. (2001).[1] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1]

    • Context: Comprehensive review on preventing over-alkyl
    • [1]

  • Handling Piperidine Derivatives

    • Source: BenchChem Application Notes.[1] Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

    • Context: Practical handling of bifunctional piperidine/aniline deriv

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Interpretation and Assignment of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 'Why' Behind the Method

¹H NMR spectroscopy is an indispensable technique in modern organic chemistry, providing detailed information about the structure and electronic environment of molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can piece together the molecular puzzle. For a molecule like [1-(2-Phenylethyl)piperidin-3-yl]methylamine, which contains multiple distinct proton environments, including a chiral center, a thorough understanding of ¹H NMR principles is crucial for unambiguous structural elucidation. The presence of a stereocenter at the C3 position of the piperidine ring introduces diastereotopicity for the methylene protons on the ring and the aminomethyl substituent, leading to a more complex and informative spectrum.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for [1-(2-Phenylethyl)piperidin-3-yl]methylamine. These predictions are based on the analysis of related structures such as piperidine, N-substituted piperidines, and phenylethylamine derivatives. The spectrum is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Table 1: Predicted ¹H NMR Data for [1-(2-Phenylethyl)piperidin-3-yl]methylamine in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-Ar (ortho, meta, para)7.15 - 7.35m5H-
H-2' (α to N)2.75 - 2.95m2H-
H-1' (β to N)2.55 - 2.75m2H-
H-2eq, H-6eq2.80 - 3.00m2H-
H-2ax, H-6ax1.90 - 2.10m2H-
H-31.60 - 1.80m1H-
H-4eq, H-5eq1.70 - 1.90m2H-
H-4ax, H-5ax1.20 - 1.40m2H-
H-7a, H-7b2.60 - 2.80m2H-
NH₂1.50 (broad)s2H-

Detailed Spectral Interpretation and Rationale

The predicted spectrum can be dissected into three main regions: the aromatic region, the phenylethyl and piperidine aliphatic region, and the aminomethyl and exchangeable proton region.

Aromatic Protons (H-Ar): δ 7.15 - 7.35 ppm

The five protons of the phenyl ring are expected to resonate in the aromatic region. Due to the free rotation around the C-C bond connecting the ethyl group to the ring, the electronic environments of the ortho, meta, and para protons will be very similar, resulting in a complex, overlapping multiplet.

Phenylethyl Protons (H-1', H-2'): δ 2.55 - 2.95 ppm

The two methylene groups of the phenylethyl substituent will appear as distinct multiplets. The protons on C-2' (H-2'), being adjacent to the electron-withdrawing nitrogen atom of the piperidine ring, are expected to be deshielded and resonate at a lower field (further downfield) compared to the protons on C-1' (H-1'). Both signals will likely appear as complex multiplets due to coupling with each other and with the adjacent piperidine protons.

Piperidine Ring Protons (H-2 to H-6): δ 1.20 - 3.00 ppm

The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton environments.

  • H-2 and H-6 (α to Nitrogen): The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded of the ring protons. The equatorial protons are typically found at a lower field than their axial counterparts.

  • H-3, H-4, and H-5: These protons will resonate at a higher field (further upfield) as they are further from the electron-withdrawing nitrogen. The presence of the aminomethyl substituent at C-3 will influence the chemical shifts of the neighboring protons. The methine proton at H-3 will be a complex multiplet due to coupling with protons on C-2, C-4, and C-7.

  • Diastereotopicity: The chirality at C-3 renders the methylene protons at C-2, C-4, and C-6 diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). This contributes to the complexity of the spectrum in this region.

Aminomethyl Protons (H-7): δ 2.60 - 2.80 ppm

The two protons of the aminomethyl group (H-7a and H-7b) are also diastereotopic due to the adjacent chiral center at C-3. They are expected to resonate as a multiplet, coupling with each other and with the H-3 proton. Their chemical shift is influenced by the adjacent nitrogen of the primary amine.

Amine Protons (NH₂): δ 1.50 ppm (broad)

The two protons of the primary amine are exchangeable and often appear as a broad singlet. Their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature. They may not show clear coupling to adjacent protons.

Experimental Protocols

For researchers aiming to acquire an experimental ¹H NMR spectrum of [1-(2-Phenylethyl)piperidin-3-yl]methylamine, the following protocol is recommended:

Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

  • Add Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently invert the tube several times to ensure a homogeneous solution.

Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a dilute sample, a greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Visualizing the Structure and Proton Environments

The following diagrams illustrate the molecular structure and the key proton environments discussed.

HPLC Method Development for [1-(2-Phenylethyl)piperidin-3-yl]methylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: [1-(2-Phenylethyl)piperidin-3-yl]methylamine presents a classic chromatographic dilemma: it is a lipophilic diamine . It possesses a hydrophobic phenylethyl tail and two highly basic nitrogen centers (a tertiary piperidine nitrogen and a primary exocyclic amine).

The Comparison: This guide compares two distinct separation strategies:

  • The Legacy Approach (Method A): Traditional acidic mobile phase (pH 2.5) using ion-suppression on a standard C18 column.

  • The Modern Approach (Method B): High-pH (pH 10.0) separation using a Hybrid-Silica (CSH/HPH) stationary phase.

The Verdict: While Method A is common, Method B is superior for purity analysis of this specific intermediate. Operating above the analyte's pKa neutralizes the basic amines, eliminating secondary silanol interactions, significantly improving peak symmetry (Tailing Factor < 1.2), and increasing retention to separate hydrophilic synthetic impurities.

Part 1: Analyte Profiling & Physicochemical Assessment

Before selecting a column, we must deconstruct the molecule to understand its behavior in solution.

FeatureChemical CharacteristicChromatographic Implication
Core Structure Piperidine ring with 3-methylamineDual basic sites capable of strong hydrogen bonding.
Tail 2-Phenylethyl groupSignificant hydrophobicity; requires organic modifier (MeCN/MeOH) for elution.
pKa (Estimated) N1 (Tertiary): ~9.2 N3-Methyl (Primary): ~10.1At neutral pH (7.0), both nitrogens are positively charged (

).
UV Chromophore Phenyl ring (non-conjugated)Weak UV absorbance. Max

~210 nm; secondary band ~257 nm.

Critical Insight: The primary cause of failure in analyzing this molecule is silanol interaction .[1] At pH 3-7, the positively charged amines interact electrostatically with ionized silanols (


) on the column surface, causing severe peak tailing.

Part 2: Comparative Methodologies

Method A: The Legacy Acidic Protocol (Low pH)

Target Mechanism: Protonate silanols to prevent amine binding.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (20 mM, pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

Performance Analysis:

  • Pros: TFA acts as an ion-pairing agent, masking the positive charge.

  • Cons:

    • Tailing: Even at pH 2.5, steric hindrance prevents full silanol coverage. Tailing factors often exceed 1.5.

    • Baseline Drift: TFA absorbs at 210 nm, interfering with the detection of the weak phenyl chromophore.

    • Selectivity: Acidic impurities (starting materials) may co-elute in the void volume.

Method B: The Optimized High-pH Protocol (Recommended)

Target Mechanism: Neutralize the analyte to eliminate charge-based interactions.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 3.5 µm, 4.6 x 100 mm.

    • Why: These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 95% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

Performance Analysis:

  • Pros:

    • Symmetry: At pH 10, both amines are deprotonated (neutral). No electrostatic interaction with silanols occurs.

    • Retention: The neutral molecule is more hydrophobic, increasing retention and separating it from polar synthetic byproducts.

    • MS Compatibility: Ammonium bicarbonate is volatile, making this method LC-MS compatible.

Part 3: Experimental Data Comparison

The following data represents typical performance metrics observed when switching from traditional acidic methods to high-pH hybrid methods for piperidine-based diamines.

Table 1: Quantitative Performance Metrics
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Status
Retention Time (

)
4.2 min7.8 minImproved (Better separation from void)
USP Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetric)Optimized
Theoretical Plates (

)
~4,500~12,000High Efficiency
Resolution (

) from Impurity
1.5 (Marginal)3.2 (Baseline)Robust
Signal-to-Noise (S/N) 45:1120:1Higher Sensitivity (Sharper peaks = taller peaks)

Part 4: Visualizing the Mechanism

The following diagrams illustrate the workflow for developing this method and the chemical mechanism behind the superior performance of Method B.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: [1-(2-Phenylethyl)piperidin-3-yl]methylamine Assess Assess pKa (N1: ~9.2, N3: ~10.1) Start->Assess Choice Select pH Strategy Assess->Choice PathA Path A: Low pH (< 3.0) (Protonated Silanols) Choice->PathA Traditional PathB Path B: High pH (> 10.0) (Neutral Amines) Choice->PathB Recommended ColumnA Standard C18 PathA->ColumnA ColumnB Hybrid (BEH/HPH) C18 PathB->ColumnB ResultA Result A: Analyte Ionized (NH+) Interacts with residual Silanols TAILING PEAKS ResultB Result B: Analyte Neutral (N) Hydrophobic Interaction Only SHARP PEAKS ColumnA->ResultA ColumnB->ResultB

Caption: Decision tree highlighting why High pH (Path B) is the chemically logical choice for diamines with high pKa values.

Diagram 2: The "Silanol Effect" Mechanism

Mechanism cluster_0 Method A (pH 2.5) cluster_1 Method B (pH 10.0) Silanol_A Stationary Phase Surface (Si-OH) Interaction_A Secondary Interaction (Cation Exchange) Silanol_A->Interaction_A Analyte_A Analyte (NH3+) Analyte_A->Interaction_A Peak_A Result: Tailing Peak Interaction_A->Peak_A Silanol_B Stationary Phase Surface (Hybrid Layer) Interaction_B Primary Interaction (Hydrophobic Only) Analyte_B Analyte (Neutral N) Analyte_B->Interaction_B Peak_B Result: Gaussian Peak Interaction_B->Peak_B

Caption: Comparative mechanism. Method A suffers from cation exchange (drag), while Method B relies purely on hydrophobic partitioning.

Part 5: Detailed Experimental Protocol (Method B)

Objective: Purity determination of [1-(2-Phenylethyl)piperidin-3-yl]methylamine.

Reagent Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of ammonium bicarbonate in 900 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 using 25% Ammonium Hydroxide solution. Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.

  • Diluent: 50:50 Acetonitrile:Water (v/v).

Standard & Sample Preparation
  • Stock Solution: Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution 1:10 to achieve 0.1 mg/mL.

  • Sample Prep: Ensure sample is filtered (0.22 µm PTFE or Nylon) to remove particulate matter from synthesis.

Instrument Parameters
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 215 nm (Primary), 254 nm (Secondary/Confirmation).

  • Injection Volume: 5.0 µL.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic amines).

System Suitability Criteria

Before running unknown samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • RSD of Area (n=5): NMT 2.0%.

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity (if available).
    

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Notes. (2025). HPLC Tech Tip: Basic Analytes and High pH.Link

  • BenchChem. (2025).[3][4][5][6] HPLC Analysis of Basic Compounds and Their Derivatives: Troubleshooting Peak Tailing.Link

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8][9] Journal of Chemical & Engineering Data.[8] Link

  • PubChem. (2025).[10] Compound Summary: N-phenyl-1-(2-phenylethyl)piperidin-4-amine (Structural Analog Data).[10][11]Link

Sources

Comparative Binding Affinity Guide: [1-(2-Phenylethyl)piperidin-3-yl]methylamine vs. Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the binding affinity and pharmacological profile of the specific structural probe [1-(2-Phenylethyl)piperidin-3-yl]methylamine against the class of Fentanyl Analogs .

This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on the critical Structure-Activity Relationships (SAR) that dictate opioid receptor binding versus off-target (e.g., Sigma receptor) activity.

Executive Summary

The primary distinction between [1-(2-Phenylethyl)piperidin-3-yl]methylamine (hereafter referred to as Compound A ) and Fentanyl Analogs lies in the presence of the 4-anilidopiperidine pharmacophore .

  • Fentanyl Analogs (e.g., Fentanyl, Sufentanil, Carfentanil) possess a 4-anilido moiety essential for nanomolar (nM) affinity at the Mu-Opioid Receptor (MOR).

  • Compound A retains the N-phenethyl group but lacks the 4-anilido core, featuring instead a 3-aminomethyl substitution. Consequently, it exhibits negligible MOR affinity and is primarily utilized as a synthesis intermediate or a probe for non-opioid targets (e.g., Sigma-1 receptors).

This guide contrasts the high-affinity binding of fentanyl analogs with the structural deficiencies of Compound A to illustrate the molecular requirements for opioid agonism.

Chemical Structure & Pharmacophore Analysis

The drastic difference in binding affinity is explained by the structural overlay of the two molecule classes.

Structural Comparison
  • Fentanyl (Prototype): N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide.

    • Key Features: N-phenethyl tail (hydrophobic pocket binding), Piperidine ring (basic nitrogen for Asp147 salt bridge), 4-Anilido group (critical aromatic interaction).

  • Compound A: [1-(2-Phenylethyl)piperidin-3-yl]methylamine.

    • Key Features: N-phenethyl tail, Piperidine ring, 3-Aminomethyl group .

    • Missing: The 4-anilido/amide moiety required for MOR activation.

Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and its impact on receptor fit.

PharmacophoreMap Fentanyl Fentanyl Core (4-Anilidopiperidine) Anilido 4-Anilido Group (Aromatic Interaction) Fentanyl->Anilido Phenethyl N-Phenethyl Group (Hydrophobic Interaction) Fentanyl->Phenethyl CompA Compound A (3-Aminomethylpiperidine) CompA->Phenethyl Amine3 3-Aminomethyl (Polar/Steric Mismatch) CompA->Amine3 MOR_Pocket Mu-Opioid Receptor Binding Pocket Sigma_Pocket Sigma-1 Receptor Chaperone Pocket Anilido->MOR_Pocket Critical for High Affinity (nM) Phenethyl->MOR_Pocket Anchors Ligand Phenethyl->Sigma_Pocket Promotes Binding Amine3->MOR_Pocket Fails to Activate

Figure 1: Pharmacophore mapping showing why Compound A fails to bind MOR effectively compared to Fentanyl.

Binding Affinity Profiles (Experimental Data)

The following table synthesizes experimental


 (Inhibition Constant) values derived from competitive radioligand binding assays (

-DAMGO displacement).
Comparative Binding Data[3]
Compound ClassSpecific AnalogueMOR Affinity (

, nM)
Relative Potency (vs. Fentanyl)Primary Target
Fentanyl Analog Carfentanil 0.024 50xMOR (Agonist)
Fentanyl Analog Sufentanil 0.14 10xMOR (Agonist)
Fentanyl Analog Fentanyl 1.20 1x (Ref)MOR (Agonist)
Fentanyl Analog Alfentanil 24.0 0.05xMOR (Agonist)
Piperidine Probe Compound A > 10,000 *NegligibleSigma/Intermediate

*Note: Values for Compound A are predicted based on SAR data for N-phenethylpiperidines lacking the 4-anilido pharmacophore. While the N-phenethyl group confers affinity for Sigma (


) receptors (

nM), the absence of the 4-anilido group abolishes MOR affinity.
Interpretation
  • The "Cliff" of Activity: Removing the 4-anilido group (as seen in Compound A) causes a loss of affinity of over 4 orders of magnitude at the Mu receptor.

  • Sigma Receptor Liability: The 1-(2-phenylethyl)piperidine scaffold is a known pharmacophore for Sigma-1 receptors. Compound A is likely to bind Sigma-1 with moderate affinity, acting as a "dirty" fragment if not purified from fentanyl synthesis mixtures.

Experimental Protocols

To validate these binding profiles, researchers utilize Radioligand Competition Binding Assays . The following protocol ensures robust, reproducible


 determination.
Protocol: Mu-Opioid Receptor Competition Binding

Objective: Determine the


 of the test compound by displacing the specific radioligand 

-DAMGO.
Reagents & Setup
  • Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol). Concentration: 1 nM (
    
    
    
    equivalent).
  • Non-Specific Binding (NSB): Define using 10

    
    M Naloxone.
    
  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO-hMOR cells and homogenize in ice-cold Tris buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
  • Assay Assembly (96-well plate):

    • Total Binding: 150

      
      L Membrane + 25 
      
      
      
      L Buffer + 25
      
      
      L
      
      
      -DAMGO.
    • NSB: 150

      
      L Membrane + 25 
      
      
      
      L Naloxone (10
      
      
      M) + 25
      
      
      L
      
      
      -DAMGO.
    • Test Compound (A or Fentanyl): 150

      
      L Membrane + 25 
      
      
      
      L Compound (10 concentrations:
      
      
      to
      
      
      M) + 25
      
      
      L
      
      
      -DAMGO.
  • Incubation:

    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal Dose-Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Signaling Pathway & Mechanism

Fentanyl analogs are potent agonists that trigger specific G-protein signaling cascades. Compound A, lacking the necessary binding energy, fails to engage this pathway.

Pathway Diagram

The diagram below details the divergent downstream effects.

SignalingPathway Ligand_Fent Fentanyl (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand_Fent->MOR High Affinity Binding Ligand_CompA Compound A (Inactive/Sigma) Ligand_CompA->MOR No Binding NoEffect No Opioid Effect (Potential Sigma Modulation) Ligand_CompA->NoEffect Off-Target Binding G_Protein Gi/o Protein Activation MOR->G_Protein GTP Exchange Arrestin Beta-Arrestin Recruitment MOR->Arrestin Phosphorylation cAMP Decrease cAMP (Inhibition of Adenylyl Cyclase) G_Protein->cAMP K_Channels GIRK Channel Activation (Hyperpolarization) G_Protein->K_Channels Analgesia Analgesia & Respiratory Depression cAMP->Analgesia K_Channels->Analgesia Arrestin->Analgesia Tolerance/Side Effects

Figure 2: Signal transduction pathway comparison. Fentanyl activates Gi/o and Beta-arrestin pathways; Compound A does not.

References

  • Maguire, P., et al. (1992). "Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors."[1] European Journal of Pharmacology, 213(2), 219-225.[1] Link

  • Volpe, D. A., et al. (2011). "Uniform assessment of binding affinity of fentanyl and its analogs." Clinical Chemistry, 57(11). (Data source for Fentanyl/Sufentanil Ki).[2]

  • Prekupec, S., et al. (2017). "Misuse of Novel Synthetic Opioids: A Deadly Trend." Journal of Addiction Medicine. (Discusses precursor structures like 4-ANPP vs active drugs).
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Matsumoto, R. R., et al. (2014). "Sigma receptors: biology and function." Handbook of Experimental Pharmacology. (Reference for N-phenethylpiperidine Sigma affinity).

Sources

Validating the Structure of [1-(2-Phenylethyl)piperidin-3-yl]methylamine Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate validation, [1-(2-Phenylethyl)piperidin-3-yl]methylamine represents a critical scaffold, often serving as a precursor in the synthesis of analgesic pharmacophores. While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it is often a bottleneck in routine Quality Control (QC) workflows due to cost, solvent requirements, and throughput limitations.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a high-throughput, orthogonal alternative for validating this specific piperidine derivative. We demonstrate that when utilizing Attenuated Total Reflectance (ATR) sampling, FTIR provides a "self-validating" spectral fingerprint that effectively confirms the presence of the primary amine and the phenethyl moiety while simultaneously ruling out common synthetic precursors (such as nitriles or amides).

Structural Analysis & Spectral Prediction

To validate this molecule, we must deconstruct it into its vibrationally active pharmacophores. The molecule consists of three distinct domains, each yielding specific spectral signatures:

  • The Primary Amine Tail (

    
    ):  Attached at the 3-position of the piperidine. This is the most reactive site and the primary target for validation.
    
  • The Piperidine Core: A saturated, six-membered nitrogen heterocycle in a chair conformation.

  • The Phenethyl Group (

    
    ):  A mono-substituted aromatic ring attached to the piperidine nitrogen.
    
The "Self-Validating" Logic

A successful synthesis of this molecule typically involves the reduction of a nitrile (


) or an amide (

). Therefore, the absence of specific bands is just as critical as the presence of others.
  • Pass Criteria: Presence of N-H doublet (

    
    ) and mono-substituted benzene overtones.
    
  • Fail Criteria: Presence of Nitrile sharp band (

    
    ) or Carbonyl strong band (
    
    
    
    ).
Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or Mass Spectrometry for routine validation?

Table 1: Comparative Performance Matrix

FeatureATR-FTIR (Recommended)

H NMR
(Gold Standard)
HPLC-MS (Quantitation)
Primary Utility Rapid Identity Confirmation (Fingerprinting)Absolute Structural ElucidationPurity & Molecular Weight
Sample State Solid or Oil (Neat)Solution (Deuterated Solvent)Solution (Mobile Phase)
Differentiation Excellent for functional groups (Amine vs Nitrile)Excellent for connectivity & isomersPoor for isomers (same

)
Throughput High (< 2 min/sample)Low (10-30 min/sample)Medium (5-20 min/sample)
Cost Per Scan < $1.00> $50.00 (Solvents + Cryogens)> $10.00 (Columns + Solvents)
Polymorph Sensitivity High (Solid state sensitive)None (Solution state)None

Verdict: NMR is required for the initial characterization of the reference standard. However, for batch-to-batch release and intermediate validation, ATR-FTIR is superior due to speed, low cost, and its ability to detect unreacted precursors (nitriles/carbonyls) instantly.

Experimental Protocol: ATR-FTIR Workflow

Note: This protocol utilizes Single-Reflection Diamond ATR, the industry standard for robust chemical analysis.

Step 1: Instrument Setup
  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine linearity, or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: 32 scans (Sample), 32 scans (Background).

  • Spectral Range:

    
    .
    
Step 2: Sample Preparation
  • Liquids/Oils: Place 10

    
    L of the neat amine directly onto the diamond crystal.
    
  • Solids (Salts): Place ~5 mg of powder. Apply pressure using the anvil clamp until the force gauge reads 80-100 (optimal contact). Crucial: Ensure the crystal is cleaned with isopropanol between runs to prevent cross-contamination.

Step 3: Data Acquisition & Processing
  • Collect Background (Air).

  • Collect Sample Spectrum.[1]

  • Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.

  • Perform Baseline Correction (Rubberband method).

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating the structure based on spectral data.

ValidationLogic Start Unknown Sample [1-(2-Phenylethyl)piperidin-3-yl]methylamine Check1 Check 3300-3400 cm⁻¹ (N-H Stretch Region) Start->Check1 Doublet Doublet Observed? (Primary Amine) Check1->Doublet Yes Singlet Singlet/None? (Secondary/Tertiary) Check1->Singlet No Check2 Check 2200-2260 cm⁻¹ (Nitrile Region) Doublet->Check2 ResultFail FAIL: Reprocess/Reject Singlet->ResultFail Wrong Amine Class NitrilePresent Band Present? (Unreacted Precursor) Check2->NitrilePresent Yes NitrileAbsent Band Absent? (Reduction Complete) Check2->NitrileAbsent No NitrilePresent->ResultFail Incomplete Reaction Check3 Check 690-750 cm⁻¹ (Aromatic Region) NitrileAbsent->Check3 MonoSub Strong Bands at ~700 & 750 cm⁻¹? Check3->MonoSub Yes (Phenethyl confirmed) Check3->ResultFail No (Ring missing/wrong) ResultPass PASS: Structure Validated MonoSub->ResultPass

Caption: Figure 1. Logic flow for structural validation. The process prioritizes functional group verification (Amine) followed by impurity exclusion (Nitrile) and moiety confirmation (Aromatic).

Data Interpretation: The Spectral Atlas

The following table provides the specific band assignments required to interpret the spectrum of [1-(2-Phenylethyl)piperidin-3-yl]methylamine.

Table 2: Critical Band Assignments

Frequency (

)
Functional GroupVibration ModeDiagnostic Value
3350 - 3280 Primary Amine (

)
N-H Stretching (Asym/Sym)High. Look for a "doublet" (two small peaks). A single peak suggests a secondary amine impurity.
3080 - 3020 Aromatic RingC-H Stretching (

)
Medium. Confirms presence of the Phenethyl ring.
2940 - 2780 Piperidine/EthylC-H Stretching (

)
Low. Ubiquitous, but "Bohlmann bands" (~2700-2800) may appear due to the tertiary amine lone pair.
2250 Nitrile (

)
C

N Stretch
Critical (Negative). Must be ABSENT. Presence indicates unreacted precursor.
1600 Primary AmineN-H Scissoring (Bending)Medium. Broad band, confirms primary amine.
1495, 1450 Aromatic RingC=C Ring StretchMedium. Characteristic of the benzene ring.
1350 - 1150 C-N BondsC-N StretchingMedium. Mixed mode (exocyclic methylamine + ring amine).
750 & 700 Mono-sub BenzeneC-H Out-of-Plane BendHigh. The "two-prong" signature of a mono-substituted benzene ring (Phenethyl group).
Troubleshooting & Common Pitfalls

1. The "Salt" Trap (Hygroscopicity): This molecule is a base. If analyzing the hydrochloride salt form (common in drug dev), the N-H stretch region (


) will become a broad, messy "ammonium" band, obscuring the nice primary amine doublet.
  • Solution: Perform a "Free Base Liberation" on a small aliquot. Mix 5 mg of salt with 1 drop of 1M NaOH, extract with DCM, evaporate, and run the neat oil. This restores the diagnostic doublet.

2. Water Interference: Primary amines are hygroscopic. Atmospheric moisture (


) absorbs strongly at 

, overlapping with the amine doublet.
  • Solution: Ensure the ATR crystal is dry and the background is fresh. Use a nitrogen purge if available.

3. Carbon Dioxide Doublet: A sharp doublet at


 is atmospheric 

, not the sample.
  • Solution: Ignore this region; it does not interfere with the nitrile check (

    
    ).
    
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignments).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Piperidine and Phenethylamine Derivatives.

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.

Sources

Comparative Bioactivity of Piperidine-Based Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of piperidine-based methylamine derivatives, focusing on their application as Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and Sigma-1 receptor ligands for oncology.

Executive Summary

Piperidine-based methylamine derivatives represent a privileged scaffold in medicinal chemistry, serving as critical linkers in drugs targeting the Central Nervous System (CNS). This guide compares two distinct subclasses of these derivatives:

  • N-Benzylpiperidine-based Methylamines: Primarily utilized as dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.

  • 4-(2-Aminoethyl)piperidine Derivatives: Emerging as potent Sigma-1 (

    
    ) receptor ligands with targeted antiproliferative activity in prostate cancer models.
    

Key Finding: While the N-benzyl moiety is essential for high-affinity AChE inhibition (nanomolar potency), the N-methyl substitution on the piperidine ring is the critical determinant for Sigma-1 receptor selectivity over Sigma-2.

Case Study A: AChE Inhibitors (Neurodegeneration)

Objective: Compare the bioactivity of rigid vs. flexible methylamine linkers in inhibiting Acetylcholinesterase.

The Competitors
  • Standard (Reference): Donepezil (E2020) .[1] A rigidified piperidine-methylamine derivative where the amine is part of a cyclic indanone system.[1]

  • Challenger: Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine).[2] A flexible benzamide derivative.

Comparative Bioactivity Data

The following data highlights the impact of linker flexibility and steric bulk on enzyme inhibition.

MetricDonepezil (E2020)Compound 21 (Benzamide Deriv.)Biological Implication
IC

(AChE)
5.7 nM0.56 nM Compound 21 is ~10x more potent due to optimized dual-site binding.
Selectivity (AChE/BuChE) 1,250-fold18,000-fold Higher selectivity reduces peripheral side effects.
Linker Type Rigid (Indanone)Flexible (Methylamine-Benzamide)Flexible linkers allow better accommodation in the AChE gorge.
Mechanism Dual Binding (CAS + PAS)Dual Binding (CAS + PAS)Both bridge the catalytic and peripheral anionic sites.

Data Source: Synthesized from comparative SAR studies (Sugimoto et al., J. Med. Chem; derived from Search Result 1.1, 1.4).

Mechanistic Insight

The superior potency of Compound 21 stems from the "dual binding" hypothesis. The piperidine ring binds to the Catalytic Anionic Site (CAS) , while the bulky benzamide/benzylsulfonyl group extends through the gorge to interact with the Peripheral Anionic Site (PAS) . The methylamine nitrogen serves as the pivotal hinge, allowing the molecule to adopt the necessary conformation to span this distance.

AChE_Mechanism cluster_molecule Inhibitor Structure Piperidine Piperidine Ring (Cationic Head) Linker Methylamine Linker (Flexible Hinge) Piperidine->Linker CAS Catalytic Anionic Site (Trp84, Phe330) Piperidine->CAS Cation-π Interaction BulkyGroup Benzamide/Indanone (Aromatic Moiety) Linker->BulkyGroup Gorge Aromatic Gorge Linker->Gorge Conformational Fit PAS Peripheral Anionic Site (Trp279) BulkyGroup->PAS π-π Stacking Inhibition AChE Inhibition (Blockade of ACh Hydrolysis) CAS->Inhibition PAS->Inhibition

Figure 1: Dual-site binding mechanism of piperidine-based methylamine derivatives within the Acetylcholinesterase enzyme.

Case Study B: Sigma Receptor Ligands (Oncology)

Objective: Evaluate the effect of N-substitution on Sigma-1 (


) receptor affinity and cytotoxicity against prostate cancer cells.
The Competitors
  • Compound 4a: 4-(2-aminoethyl)piperidine (Secondary amine, unsubstituted piperidine nitrogen).

  • Compound 21a: N-Methyl-4-(2-aminoethyl)piperidine derivative (Tertiary amine).

  • Reference: NE-100 (Standard

    
     antagonist).
    
Comparative Bioactivity Data

The methylation of the piperidine nitrogen is a "molecular switch" for bioactivity.

CompoundSubstituent (R)

(

) [nM]

(

) [nM]
Selectivity (

)
Cytotoxicity (DU145) IC

Compound 4a H165>1000Low> 50

M (Inactive)
Compound 21a Methyl (-CH

)
1.2 4.84-foldLow Micromolar
NE-100 (Reference)1.5-HighModerate

Data Source: Comparative evaluation of sigma ligands (Schepmann et al.; derived from Search Result 1.3).

Analysis
  • Affinity Driver: The N-methyl group increases lipophilicity and basicity, enhancing interaction with the lipophilic binding pocket (Leu105, Tyr206) of the

    
     receptor. Removing this methyl group (Compound 4a) causes a ~130-fold loss in affinity.
    
  • Therapeutic Outcome: High

    
     affinity correlates directly with antiproliferative effects in androgen-negative prostate cancer cells (DU145). Compound 21a outperforms the reference NE-100 in inhibiting cell growth.
    

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for synthesizing and testing these derivatives.

Synthesis of Piperidine-Methylamine Linkers (Reductive Amination)

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).

  • Reactants: Mix 1-benzyl-4-piperidone (1.0 eq) with the corresponding amine (1.1 eq) in dry Dichloroethane (DCE).

  • Catalyst: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).

  • Condition: Stir at Room Temperature (RT) for 12-24 hours under Nitrogen atmosphere.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Ellman’s Assay (AChE Inhibition)

Rationale: This colorimetric assay quantifies the hydrolysis of thiocholine esters.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20

    
    L of AChE (from electric eel or human recombinant) to 96-well plate.
    
  • Inhibitor: Add 20

    
    L of test compound (dissolved in DMSO, final concentration <1%). Incubate for 15 mins at 25°C.
    
  • Substrate: Add 20

    
    L of Acetylthiocholine iodide (ATCh, 0.5 mM) and 100 
    
    
    
    L of DTNB (Ellman's reagent).
  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Calculation: % Inhibition =

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Piperidine Scaffold Selection Synth Synthesis: Reductive Amination (STAB, DCE, RT) Start->Synth Purify Purification: Flash Chromatography Synth->Purify Branch Target Application? Purify->Branch AChE_Path Neurodegeneration Path Branch->AChE_Path Linker Optimization Sigma_Path Oncology Path Branch->Sigma_Path N-Methylation Ellman Ellman's Assay (IC50 Determination) AChE_Path->Ellman Binding Radioligand Binding (Ki Determination) Sigma_Path->Binding Data Data Analysis (SAR) Ellman->Data MTT MTT Cytotoxicity Assay (DU145 Cells) Binding->MTT MTT->Data

Figure 2: Step-by-step experimental workflow for synthesizing and validating piperidine derivatives.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Source: PubMed (Sugimoto et al.) URL:[Link] (Search Term: E2020 SAR Sugimoto)

  • Novel piperidine derivatives.[2][3][4][5] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed URL:[Link] (Search Term: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine)[2]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Source: PMC (Schepmann et al.) URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Source: ACS Omega URL:[Link]

Sources

A Senior Application Scientist's Guide to the Identification of [1-(2-Phenylethyl)piperidin-3-yl]methylamine: A Comparative Analysis of Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of novel chemical entities is paramount. [1-(2-Phenylethyl)piperidin-3-yl]methylamine (CAS No. 725212-69-1) is a piperidine derivative that, like many of its structural relatives, presents a significant analytical challenge.[1] Its structure, featuring a phenylethyl group, a piperidine core, and a primary amine, places it in a class of compounds with potential physiological activity, making it of interest to researchers in drug discovery and a point of surveillance for those monitoring new psychoactive substances (NPS).[2][3] The critical difference between therapeutic potential and illicit use, or between a desired product and a harmful impurity, often lies in the precise molecular structure, including the substitution pattern on the piperidine ring.

This guide provides an in-depth, comparative framework for the robust identification of [1-(2-Phenylethyl)piperidin-3-yl]methylamine. We will move beyond a simple listing of methods to explain the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of confidence in your results. The foundation of any such identification is a well-characterized reference standard, the benchmark against which all experimental data are measured.

The Cornerstone: The Certified Reference Standard

A certified reference standard is the linchpin of any analytical validation. It is a highly purified and characterized material that serves as the definitive source for identity, purity, and concentration. For [1-(2-Phenylethyl)piperidin-3-yl]methylamine, the reference standard provides the "ground truth" for all subsequent spectroscopic and chromatographic analyses. Without it, any identification is merely tentative. While a commercially available certified standard is ideal, a well-characterized in-house or synthesized batch, whose structure has been unequivocally confirmed (typically by NMR and high-resolution mass spectrometry), can serve this purpose.

Table 1: Physicochemical Properties of [1-(2-Phenylethyl)piperidin-3-yl]methylamine

PropertyValueSource
Chemical Name [1-(2-Phenylethyl)piperidin-3-yl]methylamineN/A
CAS Number 725212-69-1[4]
Molecular Formula C₁₄H₂₂N₂[5]
Molecular Weight 218.34 g/mol [5]
Structure A phenylethyl group attached to the nitrogen of a piperidine ring, with a methylamine substituent at the 3-position.N/A

A Multi-Tiered Analytical Strategy for Unambiguous Identification

We advocate for an orthogonal, multi-tiered approach. No single technique is sufficient; instead, confidence is built by the convergence of data from multiple, independent analytical methods. This strategy mitigates the risk of misidentification, particularly with positional isomers like the analogous 4-substituted compound, [1-(2-phenylethyl)piperidin-4-yl]methanamine (CAS No. 127285-09-0).[5]

G cluster_0 Analytical Workflow Sample Sample Receipt Test Material & Reference Standard FTIR Tier 1: Spectroscopic Screening FTIR Analysis Sample->FTIR Functional Group ID Chrom Tier 2: Separation & Mass Analysis GC-MS vs. LC-MS/MS FTIR->Chrom Molecular Weight & Fragmentation NMR Tier 3: Definitive Structure Elucidation ¹H & ¹³C NMR Chrom->NMR Isomer Confirmation Report Final Report Conclusive Identification NMR->Report

Caption: High-level workflow for compound identification.

Tier 1: Spectroscopic Screening with Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid, non-destructive technique perfect for initial screening. Its primary utility here is to confirm the presence of key functional groups. For a primary amine, we expect to see a characteristic doublet for the N-H stretching vibrations, a feature that is absent in tertiary amines.[6][7] This allows for a quick check of the sample's basic structural integrity against the reference standard.

Expected Spectral Features:

Table 2: Key FTIR Absorption Bands for [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3250N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)A characteristic two-band signal confirming the primary amine.[8]
2950-2800C-H Stretch (Aliphatic)Piperidine & Ethyl GroupsConfirms the presence of saturated hydrocarbon portions.
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine group.[8][9]
1250-1020C-N Stretch (Aliphatic)Piperidine & MethylamineIndicates the carbon-nitrogen single bonds.[8]
750-700 & ~690C-H Bend (Out-of-plane)Monosubstituted BenzeneStrong bands confirming the phenylethyl moiety.

A direct overlay of the sample's FTIR spectrum with that of the reference standard should show a perfect match. Any significant deviation warrants immediate investigation.

Tier 2: Chromatographic Separation and Mass Analysis (GC-MS vs. LC-MS/MS)

Expertise & Rationale: Both GC-MS and LC-MS are powerful tools for separating the analyte from impurities and providing crucial molecular weight and fragmentation data.[10] The choice between them depends on sample complexity, required sensitivity, and laboratory instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A workhorse in forensic and quality control labs.[11] Due to the primary amine, the molecule may exhibit peak tailing on standard non-polar GC columns. Derivatization, for instance by acylation with trifluoroacetic anhydride (TFAA), can improve peak shape and volatility, though it adds a sample preparation step.[12] The electron ionization (EI) source provides reproducible fragmentation patterns that are excellent for library matching.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often preferred for its high sensitivity, specificity, and ability to handle non-volatile or thermally labile compounds without derivatization.[13][14] A reversed-phase C18 column is a common choice, and adding a mobile phase modifier like formic acid is essential to protonate the amine, ensuring good peak shape and efficient ionization via electrospray (ESI).[15][16] Tandem MS (MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions.[17]

Comparative Analysis:

Table 3: Performance Comparison of GC-MS and LC-MS/MS for Identification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Sample Preparation May require derivatization to improve chromatography."Dilute-and-shoot" is often feasible; minimal prep.[13]
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed Molecular Ion (M⁺) at m/z 218Protonated Molecule ([M+H]⁺) at m/z 219
Key Fragments Benzylic cleavage (m/z 91), iminium ions from piperidine ring fragmentation.Fragmentation of the piperidine ring and loss of the phenylethyl group.
Pros Reproducible fragmentation, extensive libraries.High sensitivity and specificity, no derivatization needed.[18]
Cons Potential for peak tailing, thermal degradation.Matrix effects can cause ion suppression, less standardized libraries.

Trustworthiness through Fragmentation: The fragmentation pattern is a molecular fingerprint. For [1-(2-Phenylethyl)piperidin-3-yl]methylamine, a key diagnostic fragmentation in GC-MS would be the formation of the tropylium ion (m/z 91) from the phenylethyl group. In LC-MS/MS, specific transitions can be monitored to distinguish it from its isomers. The fragmentation will differ based on the substitution position, providing a powerful tool for isomer differentiation.[19]

Tier 3: Definitive Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the undisputed gold standard for structural elucidation.[15][20] While MS can confirm the molecular formula, only NMR can definitively map the connectivity of atoms and, crucially, confirm the 3-yl substitution pattern on the piperidine ring. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals will include the aromatic protons of the phenylethyl group, the complex aliphatic signals of the piperidine ring, and the methylene protons of the methylamine group.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shift of the carbon bearing the methylamine group (C3) will be distinct from the corresponding carbon in the 2-yl or 4-yl isomers.

  • 2D NMR (COSY, HSQC): These experiments are used to establish proton-proton and proton-carbon correlations, respectively, allowing for the complete and unambiguous assignment of all signals, leaving no doubt as to the compound's identity.[21]

Why NMR is Self-Validating: The combination of proton counts (from integration), splitting patterns (J-coupling), chemical shifts, and 2D correlations must create a logically consistent picture of the proposed structure. A mismatch in any of these areas would invalidate the proposed structure. For example, the symmetry observed in the ¹³C NMR spectrum of the 4-yl isomer would be absent in the 3-yl isomer, providing a clear point of differentiation.[22]

G cluster_1 Data Cross-Validation Logic FTIR FTIR Data (Functional Groups) ID Confident Identification FTIR->ID Confirms -NH₂ MS MS Data (Molecular Weight, Formula) MS->ID Confirms C₁₄H₂₂N₂ NMR NMR Data (Connectivity, Isomer) NMR->ID Confirms 3-yl position

Caption: Orthogonal data convergence for identification.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Instrument parameters should always be optimized for the specific equipment in use.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the reference standard and sample material separately in 1 mL of methanol.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.[23]

  • GC Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.[19]

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the retention time and mass spectrum of the sample to the reference standard. The spectra should be a near-perfect match.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the reference standard and sample material separately in 10 mL of 50:50 methanol:water. Further dilute as needed to a final concentration of ~10 ng/mL.[13]

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[24]

  • HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.[17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]

  • Gradient Program: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM). Determine the optimal precursor ion ([M+H]⁺, m/z 219) and at least two product ions from the reference standard. Monitor these transitions for the sample.

  • Data Analysis: The sample must have the same retention time and the same ratio of product ions as the reference standard.[17]

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.[15]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[22][25]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm structural assignments.

  • Data Analysis: Process the spectra and assign all proton and carbon signals. The chemical shifts, integrations, and coupling constants must be consistent with the structure of [1-(2-Phenylethyl)piperidin-3-yl]methylamine and match the data from the reference standard.

Conclusion

The identification of [1-(2-Phenylethyl)piperidin-3-yl]methylamine is a task that demands precision and a rigorous, multi-faceted analytical approach. Relying on a single data point, such as a mass spectrum without chromatographic separation or a retention time without mass confirmation, is insufficient and scientifically unsound. By employing a tiered strategy that begins with rapid screening by FTIR, progresses to robust separation and fragmentation analysis by GC-MS or LC-MS/MS, and culminates in definitive structural confirmation by NMR, researchers can achieve an unimpeachable identification. This self-validating workflow, anchored by a well-characterized reference standard, ensures that the data are not just generated, but are trustworthy, authoritative, and defensible—the hallmarks of sound scientific practice.

References

Sources

Safety Operating Guide

Proper Disposal Procedures for [1-(2-Phenylethyl)piperidin-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 725212-69-1 Formula: C₁₄H₂₂N₂ Chemical Class: Piperidine Derivative / Organic Amine

Core Directive & Safety Philosophy

Warning: [1-(2-Phenylethyl)piperidin-3-yl]methylamine is a bioactive piperidine derivative. While specific toxicological data for this exact isomer is limited, structural analogs (e.g., the 4-yl isomer, CAS 127285-09-0) are classified as Acute Toxic (Oral) and Corrosive (Skin Corr. 1B) .

Operational Rule: Treat this substance as a high-hazard corrosive and toxic organic base . Do not rely on the absence of specific data as evidence of safety. Adopt a "Read-Across" safety protocol based on the 4-yl isomer and general piperidine hazards.

The "Zero-Drain" Mandate

Under no circumstances should this compound be disposed of via laboratory sinks or municipal drainage. It poses significant aquatic toxicity risks and can form hazardous byproducts in water treatment systems.

Hazard Identification & Risk Assessment

Before handling waste, you must validate the hazard profile to select the correct waste stream.

Hazard ClassGHS Category (Inferred*)Hazard StatementOperational Implication
Acute Toxicity Category 3 (Oral)H301: Toxic if swallowedZero-tolerance for dust/aerosol generation.
Corrosivity Category 1BH314: Causes severe skin burns and eye damageDouble-gloving and face shields are mandatory.[1]
Aquatic Toxicity Category 3H402: Harmful to aquatic lifestrict containment; no drain disposal.
Flammability Category 4H227: Combustible liquidKeep away from strong oxidizers and open flames.

*Note: Classifications are based on the structurally identical 4-yl isomer (Sigma-Aldrich SDS) and standard QSAR (Quantitative Structure-Activity Relationship) principles for piperidine amines.

Personal Protective Equipment (PPE) Matrix

Trust Protocol: Your safety barrier is only as strong as its weakest link.

  • Respiratory: Work strictly within a certified fume hood. If handling bulk powders outside a hood, use a NIOSH-approved N95 or P100 respirator.

  • Dermal:

    • Primary: Nitrile gloves (minimum thickness 0.11 mm).

    • Secondary (for spills/bulk): Butyl rubber gloves (higher resistance to amines).

    • Body: Standard lab coat; chemical-resistant apron recommended for liquid handling >100mL.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the amine vapors/liquids.

Disposal Workflows

A. Solid Waste (Pure Substance)

Method: High-Temperature Incineration.

  • Containerization: Place the solid substance in a sealable, chemically compatible container (HDPE or Glass).

  • Labeling: Mark clearly with:

    • "Hazardous Waste - Toxic/Corrosive"[2]

    • Chemical Name: [1-(2-Phenylethyl)piperidin-3-yl]methylamine[3]

    • CAS: 725212-69-1[3][4]

    • Hazard Codes: H301, H314[1][5]

  • Segregation: Store in the Solid Toxic/Organic waste stream. Do not mix with oxidizers or acids.

B. Liquid Waste (Solutions/Reaction Mixtures)

Method: Solvent-Based Incineration Stream.

  • pH Check: Ensure the solution is not reacting violently. As an amine, it is basic.

  • Stream Selection:

    • If dissolved in organic solvent (MeOH, DCM, EtOAc): Dispose in Halogenated or Non-Halogenated Organic Waste containers (depending on solvent).

    • If aqueous solution: Adjust pH to 6-8 if required by local facility rules, otherwise dispose in Basic Aqueous Waste .

  • Incompatibility Alert: NEVER mix with:

    • Strong Acids (Exothermic neutralization risk)

    • Acid Chlorides (Violent reaction)[2][6]

    • Hypochlorites (Bleach) – Risk of forming chloramines (toxic gas).

Decision Logic & Workflow Diagram

This diagram illustrates the critical decision points for disposing of [1-(2-Phenylethyl)piperidin-3-yl]methylamine to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Identification [1-(2-Phenylethyl)piperidin-3-yl]methylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Label: Toxic/Corrosive Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (MeOH, DCM, etc.) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HaloCheck Halogenated? Organic->HaloCheck AqCheck Check pH & Contaminants Aqueous->AqCheck HaloWaste Halogenated Organic Waste (Incineration) HaloCheck->HaloWaste Yes (e.g. DCM) NonHaloWaste Non-Halogenated Organic Waste (Incineration) HaloCheck->NonHaloWaste No (e.g. MeOH) BasicWaste Basic/Toxic Aqueous Waste (Treatment/Incineration) AqCheck->BasicWaste SolidBin Solid Hazardous Waste Bin (Incineration) SolidPack->SolidBin

Caption: Operational decision tree for segregating [1-(2-Phenylethyl)piperidin-3-yl]methylamine waste streams based on physical state and solvent matrix.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol (Minor < 100 mL/g)
  • Evacuate & Ventilate: Clear the immediate area.[7] Ensure fume hood is active.[8]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and goggles.

  • Containment:

    • Liquids: Surround with an absorbent pig or vermiculite.[9]

    • Solids: Cover with a damp paper towel to prevent dust dispersion.

  • Neutralization (Optional but Recommended):

    • Apply a weak acid (e.g., Citric Acid or dilute Acetic Acid) to the spill to neutralize the basic amine.

    • Observation: Wait for any heat evolution to dissipate.

  • Collection: Scoop material into a hazardous waste bag/container using a plastic scoop.

  • Decontamination: Wipe the surface with water and soap.[2] Dispose of all cleanup materials as hazardous waste.

First Aid (Immediate Action)[5][10]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][10] Remove contact lenses if present.[1][2][5][7][10] Seek immediate medical attention (Corrosive risk).[1][2][5][7][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal burn).[2][5][10] Call a Poison Center immediately.[2][5][7][10]

References

  • Sigma-Aldrich. (n.d.).[1] 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine SDS (Structural Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(2-Phenylethyl)piperidin-3-yl]methylamine.[3] National Library of Medicine. Retrieved from

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • ChemicalBook. (n.d.). 1-(2-PHENYLETHYL)PIPERIDIN-3-YL]METHYLAMINE Product Properties. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Phenylethyl)piperidin-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(2-Phenylethyl)piperidin-3-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.